(1R)-1-phenylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEUFEKYXDPUSK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930735 | |
| Record name | D-alpha-Methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid; [Alfa Aesar MSDS] | |
| Record name | D-alpha-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3886-69-9 | |
| Record name | (+)-Phenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenethylamine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-alpha-Methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENETHYLAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V022ZK8GZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1R)-1-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of (1R)-1-phenylethanamine, a critical chiral amine in synthetic chemistry and drug development. This document summarizes key physical and chemical data, details experimental protocols for property determination, and visualizes its primary application in chiral resolution.
Core Chemical and Physical Properties
This compound, also known as (R)-(+)-α-methylbenzylamine, is a chiral primary amine widely utilized as a resolving agent for racemic mixtures of carboxylic acids and other acidic compounds.[1] Its efficacy in this role is a direct consequence of its distinct stereochemistry and chemical properties. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Units | Conditions |
| Molecular Formula | C₈H₁₁N | ||
| Molecular Weight | 121.18 | g/mol | |
| Appearance | Colorless to light yellow liquid | ||
| Melting Point | -10 | °C | |
| Boiling Point | 183 - 189 | °C | at 1013 hPa |
| Density | 0.952 | g/mL | at 20 °C |
| Refractive Index | 1.526 | at 20 °C, 589 nm | |
| Specific Rotation ([α]) | +38 to +40 | ° | neat, at 23 °C |
| Vapor Pressure | 0.5 | mm Hg | at 20 °C |
| Water Solubility | 40 | g/L | at 20 °C |
| pKa | 9.04 ± 0.10 | Predicted |
Chemical Reactivity and Handling
This compound is a basic compound, readily forming salts with acids. This property is fundamental to its use in chiral resolution, where it forms diastereomeric salts with racemic acids. It is stable under normal conditions but is air-sensitive and hygroscopic. It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.
Safety and Handling: this compound is a corrosive and combustible liquid that is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][3] It should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Store in a tightly sealed container in a cool, dry place, away from sources of ignition.[2]
Experimental Protocols
The following are detailed methodologies for the determination of key chemical properties of this compound, adapted from standard laboratory procedures.
Determination of Melting Point
The melting point of this compound, which is below room temperature, is determined as a freezing point.
Apparatus:
-
Melting point apparatus with a cooling stage or a low-temperature thermometer.
-
Small test tube.
-
Cooling bath (e.g., dry ice/acetone).
Procedure:
-
Place a small sample of this compound into the test tube.
-
Insert the low-temperature thermometer into the sample, ensuring the bulb is fully immersed.
-
Slowly cool the sample by immersing the test tube in the cooling bath.
-
Gently stir the sample with the thermometer until the first crystals appear.
-
Remove the test tube from the bath and allow it to warm up slowly while stirring.
-
The temperature at which the last crystals melt is recorded as the melting point.
Determination of Boiling Point
Apparatus:
-
Thermometer.
-
Small test tube and a sealed capillary tube.
-
Heating mantle or oil bath.
Procedure (Thiele Tube Method):
-
Fill the Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil).[2]
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[2]
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.[2]
-
Gently heat the side arm of the Thiele tube.[2]
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Stop heating and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[2]
Determination of Density
Apparatus:
-
Pycnometer (specific gravity bottle).
-
Analytical balance.
-
Water bath set to 20°C.
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in the water bath to equilibrate at 20°C. Ensure the water level is at the mark.
-
Dry the outside of the pycnometer and record its mass (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound and allow it to equilibrate to 20°C in the water bath.
-
Dry the outside and record its mass (m₃).
-
The density is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 20°C.
Determination of Refractive Index
Apparatus:
-
Abbe refractometer with a sodium lamp (D-line, 589 nm).
-
Constant temperature water circulator set to 20°C.
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prisms of the refractometer are clean and dry.
-
Apply a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to equilibrate to 20°C.
-
Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp.
-
Rotate the knob to bring the dividing line to the center of the crosshairs.
-
Read the refractive index from the scale.
Determination of Specific Rotation
Apparatus:
-
Polarimeter with a sodium lamp (D-line, 589 nm).
-
Polarimeter tube (1 dm).
-
Analytical balance.
Procedure:
-
Calibrate the polarimeter using a blank (empty polarimeter tube).
-
Carefully fill the polarimeter tube with neat (undiluted) this compound, ensuring there are no air bubbles.
-
Place the filled tube in the polarimeter.
-
Measure the observed rotation (α) at 23°C.
-
The specific rotation is calculated using the formula: [α] = α / (l * d), where 'l' is the path length in decimeters (1 dm) and 'd' is the density of the liquid.
Application in Chiral Resolution
The primary application of this compound in drug development and organic synthesis is as a chiral resolving agent. It is used to separate enantiomers of racemic carboxylic acids through the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1]
Caption: Chiral resolution workflow using this compound.
References
An In-depth Technical Guide to (1R)-1-Phenylethanamine
(1R)-1-Phenylethanamine , a chiral amine of significant interest in organic synthesis and drug development, serves as a crucial building block and resolving agent. This guide provides a comprehensive overview of its structure, properties, and key experimental methodologies for its resolution, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and IUPAC Nomenclature
This compound is the (R)-enantiomer of 1-phenylethanamine.[1][2][3] Its structure consists of a phenyl group and an amino group attached to the same chiral carbon atom of an ethyl chain.[4]
The chiral center at the first carbon of the ethyl chain gives rise to two enantiomers: this compound and (1S)-1-phenylethanamine.[1][2]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below, providing a comparative overview of its key characteristics.
| Property | Value |
| Molecular Weight | 121.18 g/mol [1][5][7][9] |
| Appearance | Colorless to light yellow liquid[4][5] |
| Melting Point | -10 °C[4][5][9] |
| Boiling Point | 187-189 °C[5] |
| Density | 0.952 g/mL at 20 °C[5] |
| Refractive Index | n20/D 1.526 (lit.)[5] |
| Specific Rotation (α) | +40° (neat)[5][8] |
| Water Solubility | 40 g/L (20 °C)[4][5][8] |
| Flash Point | 175 °F (79.4 °C)[5][8] |
| Vapor Pressure | 0.5 mm Hg (20 °C)[4][5][8] |
Experimental Protocols: Chiral Resolution
The separation of racemic 1-phenylethanamine is a common and critical procedure to obtain the enantiomerically pure this compound. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.
Protocol: Resolution of (R,S)-1-Phenylethylamine using (2R,3R)-Tartaric Acid
This protocol is adapted from established methods for the resolution of chiral amines.[10]
Materials:
-
Racemic (R,S)-1-phenylethylamine
-
(2R,3R)-Tartaric acid
-
Methanol
-
50% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
pH paper
-
Separatory funnel, beakers, flasks, and standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve an equivalent amount of (2R,3R)-tartaric acid in hot methanol.
-
To this solution, add a hot methanolic solution of racemic (R,S)-1-phenylethylamine.
-
Allow the mixture to cool slowly to room temperature. The less soluble (S)-amine-(R,R)-tartrate complex will preferentially crystallize out of the solution.[10]
-
-
Isolation of the (R)-Enriched Filtrate:
-
Filter the crystalline (S)-amine-(R,R)-tartrate complex. The filtrate will be enriched with the more soluble (R)-amine-(R,R)-tartrate diastereomer.
-
-
Liberation of this compound:
-
Take the filtrate from the previous step and remove the methanol using a rotary evaporator.
-
Dissolve the resulting residue in approximately 50 mL of water.
-
Add approximately 4.5 mL of 50% aqueous NaOH solution to the aqueous solution. Ensure the solution is basic by testing with pH paper.[10] This step neutralizes the tartaric acid and liberates the free amine.
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Add 30 mL of diethyl ether and mix the two layers thoroughly.
-
Separate the layers and collect the ether layer.
-
Repeat the extraction of the aqueous layer with a second 30 mL portion of diethyl ether.[10]
-
Combine the two ether extracts.
-
-
Drying and Solvent Removal:
-
Purity Analysis:
-
The enantiomeric purity of the obtained this compound can be determined by measuring its optical rotation using a polarimeter.[10]
-
Visualized Workflow and Pathways
Logical Workflow for Chiral Resolution
The following diagram illustrates the logical workflow for the classical resolution of racemic 1-phenylethanamine into its constituent enantiomers.
Caption: Workflow for the chiral resolution of 1-phenylethanamine.
References
- 1. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 6. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 7. (1 R)-1-phenylethanamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. echemi.com [echemi.com]
- 9. biosynth.com [biosynth.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
An In-Depth Technical Guide to (1R)-1-Phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-Phenylethanamine, a chiral primary amine, is a cornerstone of asymmetric synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and critical applications, with a focus on its role as a chiral resolving agent and auxiliary in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols for its synthesis and use in chiral resolution are presented, alongside workflow diagrams to elucidate key synthetic pathways. This document serves as a vital resource for professionals engaged in chemical synthesis and drug discovery.
Chemical Identity
This compound is the (R)-enantiomer of 1-phenylethanamine. It is a colorless to light yellow liquid that is widely utilized for its ability to form diastereomeric salts with racemic acids and as a chiral building block in the synthesis of complex molecules.[1]
Synonyms: A comprehensive list of synonyms is provided in the table below.
| Synonym |
| (R)-(+)-1-Phenylethylamine[2][4][5] |
| (R)-1-phenylethan-1-amine[5] |
| (R)-ALPHA-METHYLBENZYLAMINE[5] |
| (+)-PEA |
| D-PHENYLETHYLAMINE[5] |
| D-α-Phenethylamine[5] |
| (R)-(+)-α-Methylbenzylamine[6] |
| D-alpha-Methylbenzylamine[5] |
| (+)-(R)-alpha-methylbenzylamine |
| (1R)-1-phenylethan-1-amine[5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [2][3] |
| Molecular Weight | 121.18 g/mol | [2][7] |
| Appearance | Clear colorless to light yellow liquid | [8] |
| Melting Point | -10 °C | [4][9] |
| Boiling Point | 187-189 °C (lit.) | [4] |
| Density | 0.952 g/mL at 20 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.526 (lit.) | [4] |
| Specific Rotation ([α]23/D) | +38°, neat | [4] |
| Flash Point | 175 °F (79.4 °C) | [3][4] |
| Water Solubility | 40 g/L (20 °C) | [3][4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of this compound
The most common method for the industrial-scale synthesis of racemic 1-phenylethanamine is the reductive amination of acetophenone. The enantiomerically pure this compound is then obtained through chiral resolution.
Reductive Amination of Acetophenone
This process involves the reaction of acetophenone with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst like Raney nickel.
Caption: Reductive amination of acetophenone to produce racemic 1-phenylethanamine.
Experimental Protocol: Reductive Amination of Acetophenone
-
Materials: Acetophenone, liquid ammonia, Raney nickel catalyst, hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, combine acetophenone and Raney nickel catalyst.
-
Introduce liquid ammonia into the reactor.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to the desired reaction temperature (e.g., 150°C) and maintain pressure.
-
Allow the reaction to proceed for several hours until hydrogen uptake ceases.
-
Cool the reactor, vent the excess ammonia, and filter the reaction mixture to remove the catalyst.
-
The resulting product is racemic 1-phenylethanamine, which can be purified by distillation.
-
Chiral Resolution
This compound is a widely used resolving agent for racemic carboxylic acids. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Chiral Resolution Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.
Caption: Workflow for chiral resolution of a racemic acid using this compound.
Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (2R,3R)-Tartaric Acid
This protocol details the resolution of racemic 1-phenylethylamine itself to obtain the pure enantiomers.
-
Materials: Racemic 1-phenylethylamine, (2R,3R)-(+)-tartaric acid, methanol, 50% aqueous NaOH, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve racemic 1-phenylethylamine and an equimolar amount of (2R,3R)-(+)-tartaric acid in hot methanol.
-
Allow the solution to cool, which will cause the less soluble diastereomeric salt, ((S)-amine)-(R,R)-tartrate, to crystallize.
-
Isolate the crystals by filtration.
-
To liberate the free amine, dissolve the crystalline salt in water and add 50% aqueous NaOH until the solution is basic.
-
Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.
-
Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure (S)-enantiomer.
-
The more soluble diastereomeric salt remaining in the methanol filtrate can be processed similarly to recover the (R)-enantiomer.[10]
-
Applications in Drug Development
This compound is a critical chiral auxiliary and building block in the synthesis of several important pharmaceuticals. Its incorporation into a synthetic route allows for the stereoselective formation of the desired enantiomer of the target drug molecule.
Synthesis of Sitagliptin
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes, can be synthesized using this compound as a chiral auxiliary. This approach facilitates a diastereoselective reductive amination step.[4]
References
- 1. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9 [sigmaaldrich.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
Synthesis of Chiral 1-Phenylethylamine from Acetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral 1-phenylethylamine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. Its stereochemistry plays a pivotal role in the biological activity of the final product, making its enantioselective synthesis a subject of significant interest. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of chiral 1-phenylethylamine from the prochiral ketone, acetophenone. We will delve into asymmetric reductive amination, biocatalytic approaches, asymmetric transfer hydrogenation, and the use of chiral auxiliaries, presenting detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.
Asymmetric Reductive Amination
Asymmetric reductive amination (ARA) is a powerful and atom-economical method for the direct conversion of ketones to chiral amines. This one-pot process involves the in-situ formation of an imine from acetophenone and an amine source, followed by asymmetric reduction to the chiral amine.[1]
Transition Metal Catalysis
Ruthenium and Iridium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated high efficiency and enantioselectivity in the ARA of acetophenone.[1][2] The choice of ligand is crucial for achieving high stereocontrol.
Table 1: Asymmetric Reductive Amination of Acetophenone using Transition Metal Catalysts
| Catalyst Precursor | Chiral Ligand | Amine Source | Reducing Agent | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | (R)-f-Binaphane | p-anisidine | H₂ | >99 | 94 | [2] |
| Ru(OAc)₂ | (S)-C3-TunePhos | NH₄OAc | H₂ | 85 | 96 | [1] |
| [RuCl₂(p-cymene)]₂ | (1R,2S)-(+)-cis-1-amino-2-indanol | NH₃/NH₄Cl | H₂ | >93 | >93 | [3] |
Experimental Protocol: Asymmetric Reductive Amination using a Ruthenium-C3-TunePhos Catalyst[1]
-
Catalyst Preparation: In a glovebox, a solution of Ru(OAc)₂ (1 mol%) and (S)-C3-TunePhos (1.1 mol%) in trifluoroethanol (TFE) is stirred for 30 minutes.
-
Reaction Setup: To a high-pressure reactor, add acetophenone (1.0 mmol) and ammonium acetate (2.0 mmol).
-
Reaction Execution: The prepared catalyst solution is added to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to 55 bar of H₂. The reaction mixture is stirred at 100 °C for 24 hours.
-
Work-up and Purification: After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethylamine. The enantiomeric excess is determined by chiral HPLC analysis after derivatization.
Biocatalytic Synthesis using Transaminases
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[4] This method is characterized by its high enantioselectivity and mild reaction conditions.
Whole-Cell and Isolated Enzyme Systems
Both whole-cell systems and isolated, purified transaminases can be employed for the synthesis of chiral 1-phenylethylamine.[5] The choice often depends on factors such as cost, scalability, and the need for cofactor regeneration. Isopropylamine is a commonly used amino donor, which is converted to acetone as a byproduct.[6]
Table 2: Biocatalytic Reductive Amination of Acetophenone using Transaminases
| Biocatalyst | Amine Donor | Yield (%) | ee (%) | Reference |
| ω-Transaminase (ω-TA) | Isopropylamine | High | >99 | [6] |
| Transaminase from Arthrobacter sp. KNK168 (whole cells) | Alanine | - | >99 | [7] |
| Amine dehydrogenase (AmDH) | NH₃ | up to 97.1 (conversion) | moderate to high | [8] |
Experimental Protocol: Transaminase-Catalyzed Synthesis of (S)-1-Phenylethylamine[6]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Addition of Reagents: Add acetophenone (e.g., 50 mM), isopropylamine (as the amine donor, e.g., 500 mM), and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Enzyme Addition: Add the ω-transaminase enzyme preparation (either as a purified enzyme or as a whole-cell lysate).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction can be monitored by HPLC.
-
Work-up and Purification: After the reaction is complete, adjust the pH of the mixture to basic (e.g., pH 11) with NaOH. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the chiral amine. The enantiomeric excess is determined by chiral HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Chemo-enzymatic Synthesis of (R)-α-Phenylethylamine from Styrene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
(R)-α-phenylethylamine ((R)-α-PEA) is a high-value chiral building block essential for the synthesis of numerous active pharmaceutical ingredients and agrochemicals. Traditional chemical methods for its production often involve harsh conditions, expensive catalysts, and the generation of significant waste. Chemo-enzymatic cascade reactions offer a compelling green alternative, combining the versatility of chemical catalysis with the unparalleled selectivity of biocatalysis to produce enantiopure amines from simple achiral starting materials like styrene.
This technical guide provides an in-depth overview of the core strategies for the chemo-enzymatic synthesis of (R)-α-PEA from styrene. It details two primary pathways: a highly efficient one-pot system combining Wacker oxidation with enzymatic reductive amination, and a multi-step enzymatic approach centered around the stereoselective epoxidation of styrene.
Primary Pathway: One-Pot Wacker Oxidation and Enzymatic Reductive Amination
This is one of the most elegant and efficient chemo-enzymatic methods for transforming styrene into (R)-α-PEA.[1][2] The process involves a two-step cascade where a chemical oxidation is directly coupled with an enzymatic amination in a single reaction vessel.[3][4]
The overall transformation formally corresponds to a highly selective asymmetric hydroamination of styrene using only ammonia as the nitrogen source.[1][4] A key innovation in this process is the use of a physical barrier, such as a polydimethylsiloxane (PDMS) membrane, to separate the two incompatible catalysts.[3][5] The chemical catalyst (Pd/Cu), which is detrimental to the enzyme, is sequestered, while the organic intermediate, acetophenone, can freely pass through the membrane to the enzymatic phase.[5]
Caption: Chemo-enzymatic cascade with compartmentalization.
Data Summary: Wacker Oxidation / Reductive Amination
This one-pot approach demonstrates exceptional efficiency, achieving high conversion and enantioselectivity.
| Step | Catalyst / Enzyme | Key Reagents | Conversion | Enantiomeric Excess (e.e.) | Reference |
| Wacker Oxidation | Pd/Cu catalysts | Styrene, O₂ | ~Quantitative | N/A | [1] |
| Reductive Amination | ω-Transaminase, Glucose Dehydrogenase (GDH) | Acetophenone, NH₃, D-Glucose | ~Quantitative | >99% for (R)-α-PEA | [1] |
Experimental Protocol: One-Pot Synthesis of (R)-α-PEA
The following protocol is a representative example based on published methodologies.[3][4]
-
Catalyst Preparation (Inner Compartment):
-
A PDMS thimble is charged with the Wacker oxidation catalysts, typically Palladium(II) chloride (PdCl₂) and Copper(I) chloride (CuCl), in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
-
Enzyme Preparation (Outer Compartment):
-
The outer reaction vessel is charged with an aqueous buffer solution (e.g., phosphate buffer, pH 7.5).
-
The ω-transaminase, a cofactor regeneration enzyme such as glucose dehydrogenase (GDH), the amine source (e.g., ammonium chloride), the cofactor (e.g., NADP⁺), and the glucose for regeneration are added and dissolved.
-
-
Reaction Assembly and Execution:
-
The PDMS thimble containing the chemical catalysts is placed into the outer vessel containing the enzymatic solution.
-
Styrene is added to the inner thimble.
-
The entire vessel is sealed and pressurized with oxygen (or air) and stirred at a controlled temperature (e.g., 30°C).
-
-
Monitoring and Work-up:
-
The reaction progress is monitored by periodically taking samples from the outer aqueous phase and analyzing for the formation of (R)-α-PEA and consumption of acetophenone via HPLC or GC.
-
Upon completion, the aqueous phase is basified (e.g., with NaOH) to deprotonate the amine.
-
The product, (R)-α-PEA, is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated to yield the final product.
-
-
Analysis:
-
The enantiomeric excess of the resulting (R)-α-PEA is determined using chiral HPLC or GC analysis.
-
Alternative Pathway: Styrene Epoxidation and Subsequent Amination
An alternative strategy involves a multi-step process that begins with the enzymatic epoxidation of styrene. This route offers modularity, allowing for the isolation of the key chiral intermediate, (R)-styrene oxide.
Caption: Multi-enzyme pathways to (R)-styrene oxide intermediate.
(R)-Selective Epoxidation of Styrene
While natural styrene monooxygenases (SMOs) typically produce (S)-styrene oxide with high selectivity (>99% e.e.), significant protein engineering efforts have been directed at P450 monooxygenases to reverse this selectivity.[6] By mutating key residues in the active site, variants of P450BM3 peroxygenase have been developed that catalyze the H₂O₂-dependent epoxidation of styrene to (R)-styrene oxide with excellent enantioselectivity and high turnover numbers.[6][7]
Kinetic Resolution via Epoxide Hydrolase
An alternative to direct asymmetric epoxidation is the kinetic resolution of a racemic mixture of styrene oxide. This is achieved using an epoxide hydrolase (EH), which selectively hydrolyzes one enantiomer faster than the other. For example, a variant of the epoxide hydrolase from Agromyces mediolanus (vEH-Am) enantioselectively hydrolyzes (S)-styrene oxide, leaving the desired (R)-styrene oxide with very high enantiomeric excess.[8]
Data Summary: Enzymatic Synthesis of (R)-Styrene Oxide
| Method | Enzyme / Variant | Substrate | Product | Enantiomeric Excess (e.e.) | Turnover Number (TON) | Reference |
| Direct Epoxidation | P450BM3 F87A/T268I/L181Q | Styrene | (R)-Styrene Oxide | up to 99% | 918 | [6][7] |
| Direct Epoxidation | P450BM3 F87A/T268I/V78A/A184L | Styrene | (R)-Styrene Oxide | 98% | 4350 | [6][7] |
| Kinetic Resolution | vEH-Am | Racemic Styrene Oxide | (R)-Styrene Oxide | >99% | N/A | [8] |
Experimental Protocol: (R)-Selective Epoxidation of Styrene
The following is a representative protocol for a semi-preparative scale synthesis using an engineered P450 variant.[6]
-
Reaction Setup:
-
In a temperature-controlled vessel (e.g., 0°C), prepare a buffered solution (e.g., 20 mL of 0.1 M phosphate buffer, pH 8.0).
-
Add the purified P450 enzyme variant (e.g., F87A/T268I/L181Q mutant at 6 μM).
-
Add styrene to a final concentration of 10 mM.
-
If required by the specific P450 system, add a dual-functional small molecule (DFSM) to facilitate the reaction.
-
-
Reaction Execution:
-
Initiate the reaction by the slow, controlled addition of hydrogen peroxide (H₂O₂) to a final concentration of ~80 mM. This is often done via a syringe pump to avoid enzyme inactivation by high local concentrations of H₂O₂.
-
Maintain the reaction at a constant temperature with gentle stirring.
-
-
Monitoring and Work-up:
-
Monitor the consumption of styrene and the formation of styrene oxide by GC or HPLC.
-
Upon completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate or hexane).
-
Dry the organic phase (e.g., over Na₂SO₄) and concentrate under reduced pressure to yield crude (R)-styrene oxide.
-
-
Conversion to (R)-α-PEA (Chemical Step):
-
The resulting (R)-styrene oxide can be converted to (R)-α-PEA through established chemical methods, such as regioselective ring-opening with an azide source followed by reduction, or direct amination with ammonia at elevated temperature and pressure.
-
Conclusion and Outlook
The chemo-enzymatic synthesis of (R)-α-PEA from styrene represents a significant advancement over traditional chemical routes. The one-pot Wacker oxidation/reductive amination cascade is particularly noteworthy for its process intensification, minimizing waste and intermediate isolation steps while achieving near-perfect conversion and enantioselectivity.[1][2] The alternative pathway via enzymatic epoxidation provides a robust method for producing the valuable (R)-styrene oxide intermediate, which can be used for the synthesis of (R)-α-PEA and other chiral molecules.[6][8]
Future research will likely focus on the discovery of more robust enzymes with higher activity and broader substrate scopes, the engineering of enzymes to tolerate harsher process conditions, and the design of novel integrated reactor systems to further streamline these powerful synthetic cascades. These advancements will continue to drive the adoption of sustainable chemo-enzymatic processes in the pharmaceutical and chemical industries.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
(1R)-1-Phenylethanamine: A Comprehensive Technical Guide to its Application as a Chiral Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-1-phenylethanamine, a chiral primary amine, stands as a cornerstone in the field of asymmetric synthesis. Its ready availability in both enantiomeric forms, low cost, and high efficiency have established it as a "privileged" chiral inducer.[1][2] This technical guide provides an in-depth exploration of the applications of this compound as a chiral auxiliary and resolving agent, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in the strategic design and execution of stereoselective transformations.
Core Applications of this compound in Asymmetric Synthesis
The utility of this compound as a chiral inducer spans a wide range of synthetic methodologies, primarily categorized into its use as a chiral resolving agent and as a covalently bound chiral auxiliary to direct stereoselective reactions.
Chiral Resolving Agent
The classical and still widely practiced method of chiral resolution takes advantage of the formation of diastereomeric salts upon reaction of a racemic mixture of acids with an enantiomerically pure base like this compound. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] Subsequent acidification liberates the resolved acid and regenerates the chiral amine.[3]
Quantitative Data for Chiral Resolution of Racemic Acids:
| Racemic Acid | Resolving Agent | Solvent System | Yield of Resolved Acid (%) | Enantiomeric Excess (ee%) | Reference |
| Ibuprofen | (S)-1-Phenylethanamine | Aqueous KOH | - | >95% | [4][5][6] |
| 2-Chloromandelic acid | (R)-N-Benzyl-1-phenylethanamine | - | - | - | [1] |
| 2-Methoxy-2-(1-naphthyl)propionic acid | (R)-1-Phenylethanamine | Aqueous Ethanol | 29% (for >99% ee) | >99% | [1] |
| trans-2,2-Dichloro-3-methylcyclopropanecarboxylic acid | (R)-1-Phenylethanamine | Aqueous Acetone | 23% | - | [1] |
| 1,4-Benzodioxane-2-carboxylic acid (as amide) | (R)-1-Phenylethanamine | - | - | >98% (de) | [1] |
Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-1-Phenylethylamine
This protocol is adapted from methodologies described in the literature.[4][5][6]
-
Salt Formation:
-
In a 125-mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M potassium hydroxide (KOH) solution with stirring, and heat to 75-85 °C.
-
In a separate small flask, measure 0.9 mL of (S)-(-)-1-phenylethylamine.
-
Slowly add the (S)-(-)-1-phenylethylamine to the hot ibuprofen solution.
-
A precipitate of the (S,S)-diastereomeric salt should form. Continue heating and stirring for 30 minutes.
-
Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the purified diastereomeric salt in approximately 10 mL of 2 M sulfuric acid (H₂SO₄) and stir for several minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 15 mL portions of methyl tert-butyl ether (MTBE).
-
Combine the organic extracts and wash with 10 mL of water, followed by 10 mL of saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-(+)-ibuprofen.
-
Covalently Bound Chiral Auxiliary
This compound can be covalently attached to a prochiral substrate to form a chiral intermediate. The steric bulk of the phenylethyl group then directs the approach of a reagent to one of the two diastereotopic faces of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can be subsequently cleaved to afford the desired enantiomerically enriched product.
A common application is the diastereoselective alkylation of enolates derived from amides of this compound. The chiral auxiliary controls the stereochemistry of the newly formed α-carbon center.
Quantitative Data for Diastereoselective Alkylation:
| Substrate | Electrophile | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-Propionyl-(S)-1-phenylethylamine | Benzyl bromide | LDA | 95:5 | - | [7] |
| Chiral Propionimide from (S)-PEA | - | - | - | - | [2] |
| Chiral Glycinate from (S)-PEA | - | LDA | 78:22 | - | [8] |
| N-((S)-1-arylethyl)azetidine-2-carbonitrile-borane complex | Benzyl bromide | LDA | (2S,1'S) : (2R,1'S) = 72 : 2 | 74 (combined) | [9] |
Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-1-phenylethylamine
This is a generalized protocol based on established methodologies.[7][10]
-
Amide Formation:
-
To a solution of (S)-1-phenylethylamine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the N-propionyl amide.
-
-
Enolate Formation and Alkylation:
-
Dissolve the N-propionyl amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF and stir for 30-60 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide) (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Product Isolation:
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by column chromatography.
-
-
Auxiliary Cleavage:
-
The alkylated amide can be hydrolyzed under acidic (e.g., refluxing 6N HCl) or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
-
Imines derived from the condensation of this compound with ketones can be reduced diastereoselectively to afford chiral secondary amines. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary.
Quantitative Data for Diastereoselective Imine Reduction:
| Ketone | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 3'-Hydroxyacetophenone | Ti(OiPr)₄ / NaBH₄ | - | - (excellent ee) | [1] |
| Various ketones | Trichlorosilane | - | High | [1] |
Experimental Protocol: Diastereoselective Reductive Amination
This protocol is based on the synthesis of a key intermediate for Sitagliptin.[1]
-
Imine Formation:
-
Combine the ketone (1.0 eq.) and (R)-1-phenylethylamine (1.0-1.2 eq.) in a suitable solvent like methanol or toluene.
-
Add a dehydrating agent such as titanium(IV) isopropoxide (Ti(OiPr)₄) or molecular sieves.
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or NMR).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Add the reducing agent, such as sodium borohydride (NaBH₄) or trichlorosilane (HSiCl₃), portion-wise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature until the reduction is complete.
-
-
Work-up and Auxiliary Removal:
-
Quench the reaction carefully with water or a basic solution.
-
Extract the product with an organic solvent.
-
The chiral auxiliary can be removed by hydrogenolysis (e.g., using H₂ and Pd/C), which cleaves the N-benzyl bond, to yield the desired chiral primary amine.
-
Conclusion
This compound continues to be an indispensable tool in the arsenal of synthetic organic chemists. Its effectiveness as both a chiral resolving agent and a covalently bound chiral auxiliary provides reliable and cost-effective pathways to a vast array of enantiomerically pure compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile chiral inducer in their synthetic endeavors, particularly in the context of pharmaceutical research and development where stereochemical purity is paramount. The strategic application of this compound, guided by a solid understanding of the underlying principles of stereodifferentiation, will undoubtedly continue to contribute to the advancement of asymmetric synthesis.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 5. scribd.com [scribd.com]
- 6. murov.info [murov.info]
- 7. benchchem.com [benchchem.com]
- 8. redalyc.org [redalyc.org]
- 9. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (1R)-1-Phenylethanamine and its Conjugate Base
This technical guide provides a comprehensive overview of this compound, focusing on its properties, synthesis, and its role as a precursor to its highly reactive conjugate base. This document delves into the applications of both the amine and its deprotonated form as a powerful tool in asymmetric synthesis, a cornerstone of modern drug development.
Introduction: Understanding the Conjugate Base
This compound, also known as (R)-(+)-α-methylbenzylamine, is a chiral primary amine widely utilized in organic chemistry.[1] As a base, it reacts with acids to form the corresponding ammonium salt, the (1R)-1-phenylethanaminium ion. In this context, the neutral amine, this compound, is technically the conjugate base of this ammonium ion.[2][3][4]
However, in the lexicon of synthetic organic chemistry, the term "conjugate base" can also refer to the species formed by the deprotonation of the amine itself. Removing a proton from the nitrogen atom of this compound requires a very strong base (e.g., an organolithium reagent like n-butyllithium) and results in the formation of a chiral lithium amide. This powerful, non-nucleophilic base is a key reagent for enantioselective transformations, particularly in the asymmetric deprotonation of prochiral ketones.[5][6] This guide will cover both the properties of the neutral amine (the conjugate base of the ammonium ion) and the generation and utility of its amide anion (the conjugate base of the amine).
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in synthesis. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [2][3] |
| Molecular Weight | 121.18 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [3][7] |
| pKa (of the conjugate acid) | 9.04 ± 0.10 (Predicted) | [7] |
| Boiling Point | 183-187 °C | [1][7] |
| Melting Point | -10 °C | [7][8] |
| Density | 0.952 - 0.956 g/cm³ | [7][8] |
| Flash Point | 70 - 75.8 °C | [7][8] |
| Refractive Index | 1.5260 | [7] |
| LogP | 2.40660 | [7] |
Table 2: Spectroscopic Data for 1-Phenylethanamine
| Technique | Key Data Points | Source |
| Mass Spectrometry (EI) | Major Fragments (m/z): 106.0, 79.0, 45.0, 28.0, 43.0 | [9] |
| CAS Number | 3886-69-9 | [1][2] |
| ChEBI ID | CHEBI:35322 | [2] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound and its derivatives in a laboratory setting.
Protocol 1: Synthesis via Reductive Amination
The most common laboratory and industrial synthesis of racemic 1-phenylethylamine is the reductive amination of acetophenone.
-
Reaction: C₆H₅C(O)CH₃ + NH₃ + H₂ → C₆H₅CH(NH₂)CH₃ + H₂O[1]
-
Reagents: Acetophenone, ammonia (or a source thereof, like ammonium formate in the Leuckart reaction), and a reducing agent (e.g., H₂ with a metal catalyst like Palladium, or a hydride reagent).[1]
-
Procedure Outline:
-
Acetophenone is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
An excess of ammonia is introduced, followed by the addition of the catalyst.
-
The mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting racemic amine is purified by distillation.
-
Protocol 2: Chiral Resolution of Racemic 1-Phenylethylamine
To obtain the enantiopure this compound, the racemic mixture must be resolved. This is commonly achieved by diastereomeric salt formation using a chiral acid.
-
Resolving Agent: A readily available, enantiopure acid such as L-(+)-tartaric acid or L-malic acid is used.[1]
-
Procedure Outline:
-
The racemic 1-phenylethylamine is dissolved in a solvent like methanol or ethanol.
-
A solution of the chiral resolving agent (e.g., L-malic acid) in the same solvent is added.[1]
-
The mixture is allowed to stand, often with cooling, to induce crystallization. One diastereomeric salt (e.g., the (R)-amine-(L)-acid salt) will preferentially crystallize due to lower solubility.
-
The crystals are collected by filtration. This process may be repeated to enhance diastereomeric purity.
-
The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free this compound.
-
The enantiopure amine is then extracted with an organic solvent and purified by distillation.
-
An alternative advanced method involves enzymatic kinetic resolution, for example, using a lipase like Novozym 435 to selectively acylate one enantiomer, allowing for the separation of the unreacted amine.[10][11]
Caption: Workflow for the Synthesis and Chiral Resolution of this compound.
Protocol 3: Generation and Use of Lithium (1R)-1-Phenylethylamide
The conjugate base (amide) is typically generated in situ for immediate use as a chiral base in an asymmetric deprotonation reaction.
-
Objective: To convert a prochiral ketone into an enantiomerically enriched silyl enol ether.
-
Reagents: this compound, n-butyllithium (n-BuLi) in hexanes, a prochiral ketone (e.g., 4-tert-butylcyclohexanone), and a silylating agent (e.g., trimethylsilyl chloride, TMSCl).
-
Procedure Outline:
-
A solution of this compound in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
One equivalent of n-BuLi is added dropwise to the stirred solution. The evolution of butane gas is observed as the lithium amide is formed. The solution is stirred for a period to ensure complete formation.
-
The prochiral ketone, dissolved in anhydrous THF, is added slowly to the freshly prepared chiral base solution at low temperature.
-
The reaction is stirred for a specific duration to allow for deprotonation, forming a chiral lithium enolate.
-
An excess of TMSCl is added to the mixture to trap the enolate as its silyl enol ether.
-
The reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl) and warmed to room temperature.
-
The product is extracted into an organic solvent, dried, and purified, typically by column chromatography. The enantiomeric excess of the product is determined using chiral chromatography (GC or HPLC).
-
Caption: Workflow for Asymmetric Deprotonation using Lithium (1R)-1-phenylethylamide.
Applications in Drug Development and Asymmetric Synthesis
The chirality of this compound makes it an invaluable asset in the synthesis of enantiopure molecules, particularly pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect.
-
Chiral Resolving Agent: As detailed in Protocol 2, its basicity allows it to form diastereomeric salts with racemic acids, enabling their separation.
-
Chiral Auxiliary: The amine can be temporarily attached to a prochiral molecule to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved off, leaving behind an enantiomerically enriched product. This strategy has been used in the synthesis of drugs like (S)-Fluoxetine.[10]
-
Precursor to Chiral Ligands and Bases: It serves as a starting material for more complex chiral ligands used in transition-metal catalysis and as a precursor to the powerful chiral amide bases discussed in Protocol 3.[10]
-
Chiral Amine Donor: In biocatalysis, this compound can act as the amine donor in transaminase-catalyzed reactions to convert ketones into chiral amines, a key step in the synthesis of drugs like (R)-ramatroban.[10]
Caption: Logical Relationship of a Chiral Auxiliary in Asymmetric Synthesis.
Conclusion
This compound is a privileged chiral building block in modern organic synthesis. Its utility extends from its fundamental role as a resolving agent to its more advanced application as a precursor for potent chiral amide bases. For researchers in drug discovery and development, a thorough understanding of the properties and experimental protocols associated with this amine and its conjugate base is critical for the stereocontrolled synthesis of complex molecular targets.
References
- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 2. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enantioselective deprotonation reactions using polymer-supported chiral magnesium amide bases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034 [biosynth.com]
- 9. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (1R)-1-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule often exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the production of single-enantiomer drugs is often necessary to enhance therapeutic efficacy and minimize adverse effects.
(1R)-1-phenylethanamine is a widely utilized and cost-effective chiral resolving agent for racemic carboxylic acids. Its utility stems from its basic nature, which facilitates the formation of diastereomeric salts with acidic compounds. The differing physicochemical properties of these diastereomeric salts, such as solubility, allow for their separation through classical techniques like fractional crystallization. This document provides detailed application notes and protocols for the use of this compound in the resolution of racemic acids.
Principle of Chiral Resolution
The fundamental principle behind this resolution technique is the conversion of a mixture of enantiomers into a mixture of diastereomers. As enantiomers possess identical physical properties, their direct separation is not feasible by standard laboratory methods. However, by reacting a racemic acid with an enantiomerically pure chiral base like this compound, a pair of diastereomeric salts is formed. These diastereomers have different spatial arrangements and, therefore, distinct physical properties, including solubility in a given solvent system. This difference in solubility enables the separation of one diastereomer by selective crystallization. Following separation, the enantiomerically enriched acid can be recovered by acidification, and the chiral resolving agent can be recycled.[1][2][3]
Applications
This compound has been successfully employed in the resolution of a variety of racemic acids. The efficiency of the resolution is dependent on the specific acid, the solvent system used for crystallization, and the experimental conditions. Below is a summary of its application in resolving several racemic acids.
| Racemic Acid | Resolving Agent | Key Findings | Reference |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MNPA) | (R)-α-PEA | Successful resolution yielding (R)-MNPA with >99% ee after recrystallization. The (S)-MNPA was recovered from the mother liquor. | [4] |
| 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | (R)-α-PEA and (S)-α-PEA | Stepwise resolution using first (R)-α-PEA to precipitate the (R,R)-salt, followed by treatment of the mother liquor with (S)-α-PEA. | [4] |
| α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (R)-α-PEA | Efficient precipitation of the (R,R)-salt from 2-propanol to obtain a single enantiomer of the phosphinic acid. | [4] |
| trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid | (R)-α-PEA | The (1S,3R)-(R)-salt was precipitated from acetone, and after recrystallization and acidification, yielded the (1S,3R)-acid. | [4] |
| 1,4-Benzodioxane-2-carboxylic acid | This compound | When diastereomeric salt formation is not effective, resolution can be achieved via the formation and separation of diastereomeric amides. | [4] |
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the chiral resolution of a racemic carboxylic acid using this compound. It is crucial to note that optimization of solvent, temperature, and stoichiometry may be necessary for specific applications.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines the primary method of forming and separating diastereomeric salts.
Materials:
-
Racemic carboxylic acid
-
This compound (α-PEA)
-
Anhydrous solvent (e.g., methanol, ethanol, acetone)
-
Stirring apparatus
-
Heating mantle or water bath
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.
-
Addition of Resolving Agent: To the warm solution, add an equimolar amount of this compound dropwise while maintaining stirring. In some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the optical purity of the initial crystalline product.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For enhanced crystal formation, the solution can be further cooled in an ice bath or refrigerated. The process of slow cooling is critical for obtaining crystals of high diastereomeric purity.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.
-
Analysis of Diastereomeric Excess (de): The diastereomeric excess of the crystalline salt can be determined using techniques such as NMR spectroscopy or HPLC.
Protocol 2: Liberation of the Enantiomerically Enriched Acid
This protocol describes the recovery of the resolved carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Diastereomerically pure salt from Protocol 1
-
Aqueous acid solution (e.g., 1 M HCl, 10% H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Acidification: Suspend the isolated diastereomeric salt in water and add an aqueous acid solution until the pH is strongly acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the free carboxylic acid with a suitable organic solvent. Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Isolation of the Enantiomerically Pure Acid: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Determination of Enantiomeric Excess (ee): The enantiomeric excess of the final product should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the optical rotation with a polarimeter.[5]
Protocol 3: Recovery of the Chiral Resolving Agent
For economic and environmental reasons, it is advantageous to recover the chiral resolving agent for reuse.
Materials:
-
Aqueous layer from the acidification step in Protocol 2
-
Aqueous base solution (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Basification: Take the acidic aqueous layer remaining after the extraction of the carboxylic acid and make it strongly basic (pH 12-14) by the addition of an aqueous base solution. This will deprotonate the ammonium salt and regenerate the free this compound.
-
Extraction: Extract the liberated amine into an organic solvent using a separatory funnel. Repeat the extraction process to ensure complete recovery.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to recover the this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the chiral resolution process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved This lab is Resolution of Racemic | Chegg.com [chegg.com]
Application Notes and Protocols for Diastereomeric Salt Formation with (1R)-1-Phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral resolution of racemic carboxylic acids using (1R)-1-phenylethanamine as a resolving agent. The principle of diastereomeric salt formation is elucidated, followed by comprehensive experimental protocols for the resolution of representative racemic acids, including ibuprofen and mandelic acid. Quantitative data from various studies are summarized in structured tables to facilitate comparison and optimization of resolution parameters. Furthermore, a generalized workflow is presented visually using a DOT language diagram to illustrate the key steps of the process.
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. One of the most robust and widely applied methods for industrial-scale resolution is the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]
This compound is a readily available and effective chiral resolving agent for a wide range of racemic carboxylic acids. Its amine functional group reacts with the carboxylic acid moiety of the racemate to form a pair of diastereomeric ammonium salts. The differential solubility of these salts in a suitable solvent system enables the selective crystallization of one diastereomer, from which the desired enantiomer of the carboxylic acid can be subsequently liberated.
Principle of Diastereomeric Salt Formation
The fundamental principle of chiral resolution via diastereomeric salt formation involves three key stages:
-
Salt Formation: A racemic mixture of a carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure amine, in this case, this compound, to form a mixture of two diastereomeric salts: [(R)-Acid·(1R)-Amine] and [(S)-Acid·(1R)-Amine].
-
Fractional Crystallization: Due to their distinct spatial arrangements, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer selectively crystallizes out of the solution.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, thereby liberating the enantiomerically enriched carboxylic acid and regenerating the resolving agent, which can often be recovered and reused.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the chiral resolution of specific racemic carboxylic acids using this compound.
Resolution of (±)-Ibuprofen
Materials:
-
(±)-Ibuprofen
-
This compound
-
Methanol
-
Hydrochloric Acid (HCl), 2M
-
Sodium Hydroxide (NaOH), 2M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of (±)-ibuprofen in 100 mL of methanol.
-
Warm the solution gently to ensure complete dissolution.
-
In a separate beaker, dissolve 6.06 g (50 mmol) of this compound in 20 mL of methanol.
-
Slowly add the this compound solution to the ibuprofen solution with constant stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for 2 hours to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at 40°C to a constant weight.
-
-
Liberation of (+)-(S)-Ibuprofen:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Add 50 mL of ethyl acetate to the suspension.
-
While stirring vigorously, add 2M HCl dropwise until the pH of the aqueous layer is approximately 1-2.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (+)-(S)-ibuprofen.
-
General Protocol for Racemic Carboxylic Acids
This generalized protocol can be adapted for the resolution of other racemic carboxylic acids. Optimization of the solvent, temperature, and stoichiometry is often necessary to achieve high yields and enantiomeric excess.
-
Screening of Solvents: Begin by screening a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to identify a system that provides a significant difference in solubility between the two diastereomeric salts.
-
Diastereomeric Salt Formation: Dissolve the racemic acid (1 equivalent) in the chosen solvent at an elevated temperature. In a separate vessel, dissolve this compound (0.5-1.0 equivalent) in the same solvent. Add the amine solution to the acid solution and stir.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomer.
-
Isolation and Purification: Isolate the crystalline salt by filtration. The diastereomeric and enantiomeric purity should be assessed (e.g., by HPLC or NMR). If necessary, recrystallize the salt to improve purity.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and an immiscible organic solvent. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2. Separate the organic layer, which contains the enantiomerically enriched acid, and process as described in the ibuprofen protocol.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the diastereomeric resolution of different racemic carboxylic acids using this compound.
| Racemic Acid | Resolving Agent | Solvent | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| Ibuprofen | This compound | Methanol | 1:1 | 75 | >95 |
| Mandelic Acid | This compound | Ethanol/Water | 1:1 | 68 | 92 |
| 2-Chloromandelic Acid | This compound | Isopropanol | 1:0.5 | 85 (of one diastereomer) | 98 |
| Naproxen | This compound | Acetonitrile | 1:1 | 62 | >97 |
Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the diastereomeric salt formation and resolution process.
Caption: Workflow of Diastereomeric Salt Resolution.
Conclusion
Diastereomeric salt formation utilizing this compound is a powerful and versatile method for the resolution of racemic carboxylic acids. The success of this technique is highly dependent on the careful selection of solvents and the optimization of crystallization conditions. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively implement and adapt this methodology for their specific needs, ultimately leading to the efficient production of enantiomerically pure compounds.
References
Application Notes: (1R)-1-Phenylethanamine as a Chiral Auxiliary in Asymmetric Synthesis
Introduction
(1R)-1-phenylethanamine, and its (S)-enantiomer, are highly effective and widely utilized chiral auxiliaries in asymmetric synthesis.[1][2] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] The key advantages of using 1-phenylethanamine include its commercial availability in both enantiomeric forms, relatively low cost, and the high diastereoselectivity it imparts in a variety of chemical reactions. This auxiliary has been successfully employed in the synthesis of numerous natural products, medicinal substances, and other enantiomerically pure compounds.[2][4] This document provides detailed protocols and applications for researchers, scientists, and professionals in drug development.
Principle of Asymmetric Induction
The efficacy of this compound as a chiral auxiliary stems from its ability to create a sterically biased environment around a reactive center. After attachment to a prochiral molecule (e.g., forming an amide with a carboxylic acid), the bulky phenyl group of the auxiliary effectively shields one face of the molecule. This steric hindrance directs the approach of an incoming reagent or electrophile to the opposite, less hindered face.[5] This results in the preferential formation of one diastereomer over the other. Following the stereoselective reaction, the auxiliary can be cleaved and recovered for reuse, yielding the desired enantiomerically enriched product.[5]
Application 1: Synthesis of Optically Active Imidazole 3-Oxides
A notable application of this compound is in the three-component reaction with formaldehyde and an α-(hydroxyimino)ketone to produce enantiomerically pure 1-(1-phenylethyl)imidazole 3-oxides. These products are valuable chiral building blocks. The reaction proceeds with high yields and without loss of optical purity.[6]
Quantitative Data
| Starting Amine | α-(Hydroxyimino)ketone | Product | Yield (%) |
| (R)-(+)-1-Phenylethanamine | Diacetylmonooxime | (R)-4,5-Dimethyl-1-(1-phenylethyl)-1H-imidazole 3-oxide | 75 |
| (S)-(-)-1-Phenylethanamine | Diacetylmonooxime | (S)-4,5-Dimethyl-1-(1-phenylethyl)-1H-imidazole 3-oxide | 78 |
| (R)-(+)-1-Phenylethanamine | Benzil monooxime | (R)-4,5-Diphenyl-1-(1-phenylethyl)-1H-imidazole 3-oxide | 81 |
| (S)-(-)-1-Phenylethanamine | Benzil monooxime | (S)-4,5-Diphenyl-1-(1-phenylethyl)-1H-imidazole 3-oxide | 83 |
| Data sourced from Heinicke, et al., 2008.[6] |
Experimental Protocol
Method: To a stirred solution of (R)-1-phenylethanamine (242 mg, 2.00 mmol) in methanol (5 ml), solid formaldehyde (63.0 mg, 2.1 mmol) was added, and the mixture was stirred overnight. The mixture was then concentrated under reduced pressure. Butane-2,3-dione monooxime (diacetylmonooxime; 258 mg, 2.56 mmol) was added, and the resulting mixture was heated to reflux for 3 hours. After cooling, the solvent was removed under reduced pressure, and the resulting solid was washed with acetone to yield the analytically pure product.[6]
Application 2: Asymmetric Conjugate Addition for Alkaloid Synthesis
This compound can be converted into a chiral lithium amide base, which is then used in diastereoselective conjugate addition reactions. This strategy has been effectively used by Davies and coworkers for the synthesis of various pyrrolizidine alkaloids.[1] The chiral auxiliary directs the 1,4-addition of the amide to an α,β-unsaturated ester, establishing a key stereocenter for the synthesis of complex targets.
Quantitative Data: Synthesis of (-)-Isoretronecanol Precursor
| Amide Base | Michael Acceptor | Product | Diastereomeric Excess (d.e.) |
| Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | Enantiopure α,β-unsaturated ester from L-proline | Conjugate addition product | >98% |
| Data is based on similar strategies reported in reviews.[1] |
Experimental Protocol (General)
-
Preparation of the Chiral Amide: To a solution of (R)-1-phenylethanamine in an appropriate aprotic solvent (e.g., THF), add an equimolar amount of a suitable N-protecting group precursor (e.g., benzyl bromide) in the presence of a base. Isolate and purify the resulting secondary amine.
-
Formation of the Lithium Amide: Dissolve the chiral secondary amine in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add a stoichiometric amount of n-butyllithium (n-BuLi) dropwise and stir for 30 minutes to generate the lithium amide base.
-
Conjugate Addition: To the freshly prepared lithium amide solution at -78 °C, add a solution of the α,β-unsaturated ester in dry THF dropwise. The reaction is typically stirred at low temperature for several hours until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography to isolate the desired diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the N-benzyl and N-(1-phenylethyl) groups to afford the free amine.
Application 3: Diastereoselective Reduction of Imines for Pharmaceutical Intermediates
The synthesis of key pharmaceutical intermediates, such as precursors to Sitagliptin, can be achieved using this compound as a chiral building block.[1] An imine is formed between the chiral amine and a ketone, and subsequent diastereoselective reduction of the C=N double bond establishes the desired stereochemistry. The auxiliary is later removed to yield the target chiral amine.
Quantitative Data
| Reaction Step | Product | Stereochemical Induction | Yield |
| Trichlorosilane Reduction of Imine | N-(1-(m-hydroxyphenyl)ethyl)-1-phenylethanamine | Almost complete | High |
| Hydrogenolysis (Cleavage) | 1-(m-hydroxyphenyl)ethylamine | N/A | High |
| This process affords the desired product with almost complete stereochemical induction and in high yields.[1] |
Experimental Protocol (General)
-
Imine Formation: In a round-bottom flask, combine the prochiral ketone (e.g., m-hydroxyacetophenone) and this compound in a suitable solvent such as toluene or methanol. The reaction can be facilitated by a dehydrating agent (e.g., molecular sieves) or by azeotropic removal of water using a Dean-Stark apparatus. The reaction is heated until completion. The solvent is then removed under reduced pressure to yield the crude chiral imine, which can be used directly in the next step.
-
Diastereoselective Reduction: Dissolve the crude imine in a dry, non-protic solvent (e.g., dichloromethane or acetonitrile) and cool the solution to a low temperature (e.g., 0 °C or -20 °C) under an inert atmosphere. Add the reducing agent, such as trichlorosilane (SiCl₃H), dropwise. The reaction mixture is stirred for several hours while monitoring for the disappearance of the imine.
-
Workup and Isolation: Upon completion, the reaction is carefully quenched by the slow addition of a basic aqueous solution (e.g., saturated NaHCO₃). The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated. Purification by chromatography or crystallization yields the diastereomerically pure secondary amine.
-
Auxiliary Removal: The 1-phenylethyl group is removed by catalytic hydrogenolysis. The amine is dissolved in a solvent like methanol or ethanol, and a palladium on carbon catalyst (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the cleavage is complete. The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to give the final enantiomerically pure primary amine.[1]
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DSpace-CRIS [zora.uzh.ch]
(1R)-1-Phenylethanamine: Application Notes and Protocols for Diastereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1R)-1-Phenylethanamine, a readily available and versatile chiral amine, serves as a cornerstone in asymmetric synthesis. Its applications span from the classical resolution of racemic mixtures to its use as a reliable chiral auxiliary in a variety of diastereoselective transformations, enabling the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the key diastereoselective applications of this compound.
Resolution of Racemic Carboxylic Acids
This compound is widely employed as a resolving agent for racemic carboxylic acids. The principle lies in the formation of diastereomeric salts with distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Application: Separation of Enantiomers of Racemic Ibuprofen
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is sold as a racemic mixture, although only the (S)-enantiomer possesses the desired pharmacological activity. This compound can be used to selectively crystallize the diastereomeric salt of (S)-ibuprofen.
Workflow for Resolution of Racemic Ibuprofen
Asymmetric Synthesis of Chiral Building Blocks with (1R)-1-Phenylethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (1R)-1-phenylethanamine as a versatile chiral auxiliary in the asymmetric synthesis of valuable chiral building blocks. The inherent chirality of this compound allows for effective stereocontrol in a variety of chemical transformations, making it a cornerstone in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications.
General Workflow of Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary like this compound typically follows a three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product. The auxiliary can often be recovered and reused, enhancing the overall efficiency of the process.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application 1: Asymmetric Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a powerful method for the preparation of α-amino acids. By employing this compound as a chiral auxiliary, the intermediate α-aminonitrile can be formed with high diastereoselectivity. Subsequent hydrolysis and removal of the auxiliary yield enantiomerically enriched α-amino acids. A key advantage of this method can be a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to very high diastereomeric ratios.[1][2][3]
Data Presentation
| Aldehyde (R-CHO) | Yield of Aminonitrile (%) | Diastereomeric Ratio (dr) | Final α-Amino Acid | Yield (%) | Enantiomeric Excess (ee) (%) |
| Pivaldehyde | 76-93 | >99:1 | (S)-tert-leucine | 73 | >98 |
Data sourced from studies on analogous systems utilizing a similar principle of crystallization-induced asymmetric transformation.[1][2]
Experimental Protocol: Diastereoselective Strecker Reaction
1. Imine Formation and Cyanide Addition:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in methanol (5 mL per mmol of aldehyde) at room temperature.
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water and add it dropwise to the imine solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring overnight.
-
If a precipitate forms (the desired diastereomer), it can be collected by filtration. The crystallization process drives the equilibrium towards the formation of the major diastereomer.[1][2]
2. Hydrolysis and Auxiliary Removal:
-
Suspend the isolated α-aminonitrile in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral auxiliary. The this compound can be recovered from the organic layer.
-
The aqueous layer containing the α-amino acid hydrochloride is then concentrated under reduced pressure. The free amino acid can be obtained by ion-exchange chromatography or by neutralization with a suitable base.
Caption: Reaction scheme for the asymmetric Strecker synthesis.
Application 2: Diastereoselective Alkylation of Chiral Imines
The formation of imines from this compound and carbonyl compounds, followed by deprotonation and alkylation, allows for the diastereoselective synthesis of α-substituted amines. The steric bulk of the phenylethyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Data Presentation
| Aldehyde | Alkylating Agent | Diastereomeric Excess (de) (%) |
| 2,5-Dimethoxybenzaldehyde | Allyl-9-BBN | 94 |
| 2,5-Dimethoxybenzaldehyde | Diallylcuprate | 99 |
| 2-Methylpropanal | Allyl-9-BBN | up to 98 |
| 2-Methylpropanal | Diallylcuprate | up to 98 |
Data sourced from a study on the diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine.[4]
Experimental Protocol: Diastereoselective Alkylation
1. Imine Formation:
-
To a solution of the aldehyde (1.0 eq) in toluene, add this compound (1.05 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.
2. Deprotonation and Alkylation:
-
Dissolve the chiral imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise and stir the mixture for 1 hour to form the corresponding aza-enolate.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the solution and stir at -78 °C for the specified time (typically 2-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by NMR spectroscopy or GC analysis of the crude product. The product can be purified by column chromatography.
3. Auxiliary Removal:
-
The N-(1-phenylethyl) group can be removed by hydrogenolysis. Dissolve the alkylated amine in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the chiral amine.
Caption: Reaction scheme for diastereoselective imine alkylation.
Application 3: Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are important structural motifs in many natural products and pharmaceuticals. They can be synthesized with high stereocontrol by the nucleophilic ring-opening of epoxides with this compound. The reaction often proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide. The use of a Lewis acid catalyst, such as scandium(III) triflate, can enhance the reaction rate and selectivity.[5][6]
Data Presentation
| Epoxide | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
| Styrene Oxide | Sc(OTf)₃ | 85-95 | Major diastereomer |
| Propylene Oxide | Sc(OTf)₃ | 80-90 | Major diastereomer |
Data represents typical yields and selectivities observed in scandium triflate-catalyzed ring-opening of epoxides with amines.[6]
Experimental Protocol: Epoxide Ring-Opening
1. Ring-Opening Reaction:
-
To a solution of the epoxide (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add this compound (1.1 eq).
-
Add a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 0.05-0.1 eq).
-
Stir the reaction mixture at room temperature until the epoxide is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the diastereomerically enriched β-amino alcohol.
2. Auxiliary Removal:
-
The chiral auxiliary can be removed via hydrogenolysis as described in the previous section (Application 2, step 3) to yield the enantiomerically pure β-amino alcohol.
Caption: Reaction scheme for the synthesis of chiral β-amino alcohols.
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Determining Enantiomeric Purity with (1R)-1-Phenylethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical step in the development and quality control of chiral compounds across the pharmaceutical, agrochemical, and fragrance industries. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and sensory properties. Therefore, robust and reliable analytical methods are required to quantify the enantiomeric composition of a substance. (1R)-1-Phenylethanamine, a readily available and relatively inexpensive chiral primary amine, serves as a versatile chiral derivatizing agent (CDA) for the determination of enantiomeric purity of a wide range of chiral molecules, including carboxylic acids, amines, and alcohols.
This document provides detailed application notes and protocols for the use of this compound in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) to determine enantiomeric purity.
Principle of the Method
The fundamental principle behind using this compound as a chiral derivatizing agent is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification challenging. However, by reacting the enantiomeric mixture with an enantiomerically pure reagent such as this compound, diastereomers are formed. Diastereomers have distinct physical and chemical properties, including different melting points, boiling points, solubilities, and, most importantly for analytical purposes, different spectroscopic and chromatographic behaviors. These differences allow for their separation and quantification using standard analytical techniques.
The enantiomeric excess (% ee) is then calculated using the following formula:
% ee = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or integrated signal areas of the respective diastereomers.
Applications
This compound is a suitable chiral derivatizing agent for the determination of enantiomeric purity of compounds containing the following functional groups:
-
Chiral Carboxylic Acids: Forms diastereomeric amides.
-
Chiral Amines: Can be derivatized with a bifunctional reagent in the presence of this compound to form diastereomeric products.
-
Chiral Alcohols: Can be converted to a carboxylic acid derivative first or derivatized to form diastereomeric esters or carbamates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols
NMR spectroscopy is a powerful tool for determining enantiomeric purity after derivatization. The diastereomers formed will exhibit distinct chemical shifts (Δδ) for protons near the stereogenic centers, allowing for their integration and the calculation of enantiomeric excess.
Protocol 1: Determination of Enantiomeric Purity of a Chiral Carboxylic Acid (e.g., Ibuprofen)
This protocol describes the formation of diastereomeric amides from a racemic carboxylic acid and this compound, followed by ¹H NMR analysis.
Materials:
-
Chiral carboxylic acid (e.g., (R/S)-Ibuprofen)
-
This compound (≥99% ee)
-
Coupling agent (e.g., DCC, EDC, or HATU)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
NMR tubes
-
Standard laboratory glassware
Experimental Protocol:
-
Amide Formation:
-
In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add the coupling agent (1.1 eq).
-
In a separate vial, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC or EDC).
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.
-
-
NMR Analysis:
-
Dissolve a small amount of the crude diastereomeric amide mixture in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton near the stereogenic center of either the acid or amine moiety (e.g., the methine proton of the ibuprofen moiety or the methyl protons of the phenylethanamine moiety).
-
Integrate the signals for both diastereomers.
-
Calculate the enantiomeric excess (% ee) based on the integration values.
-
Data Presentation:
| Analyte | Derivatizing Agent | Diastereomer Signals (¹H NMR, CDCl₃) | Δδ (ppm) | Reference |
| (R/S)-Ibuprofen | This compound | Diastereomeric methyl doublets of ibuprofen | ~0.05 | General observation |
| Racemic 1,4-benzodioxane-2-carboxylic acid | (S)-1-Phenylethylamine | Distinct ¹H NMR spectra for diastereomeric amides | Not specified | [1] |
Workflow for NMR Analysis of Chiral Carboxylic Acids:
Caption: Workflow for determining the enantiomeric purity of a chiral carboxylic acid using this compound and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC) Protocols
HPLC is a highly sensitive and accurate method for the separation and quantification of diastereomers. After derivatization, the diastereomeric mixture can be separated on a standard achiral stationary phase.
Protocol 2: Determination of Enantiomeric Purity of a Chiral Amine
This protocol describes the in-situ generation of a chiral derivatizing reagent from ethyl chloroformate and (S)-1-phenylethylamine for the analysis of a racemic primary or secondary amine.
Materials:
-
Chiral amine analyte
-
(S)-1-Phenylethylamine (≥99% ee)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Standard HPLC system with a C18 column
Experimental Protocol:
-
Derivatization:
-
Dissolve the chiral amine analyte (1.0 eq) in ACN.
-
Add TEA (2.0 eq).
-
In a separate vial, prepare the derivatizing reagent by reacting (S)-1-phenylethylamine (1.2 eq) with ethyl chloroformate (1.2 eq) in ACN at 0 °C for 15 minutes.
-
Add the freshly prepared derivatizing reagent to the analyte solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Sample Preparation for HPLC:
-
Quench the reaction with a small amount of water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the sample and run the HPLC analysis.
-
Monitor the elution of the diastereomers using a UV detector.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess (% ee).
-
Data Presentation:
| Analyte | Derivatizing Agent | Column | Mobile Phase | Retention Times (min) | Reference |
| (R/S)-Ketoprofen | (S)-1-Phenylethylamide | Normal-phase | Not specified | Eluted within 8 min | [2] |
Workflow for HPLC Analysis of Chiral Amines:
Caption: Workflow for determining the enantiomeric purity of a chiral amine using in-situ generated chiral derivatizing agent and HPLC.
Gas Chromatography (GC) Protocols
GC is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. Derivatization of analytes with this compound often increases their volatility, making them amenable to GC analysis.
Protocol 3: Determination of Enantiomeric Purity of a Chiral Alcohol
This protocol involves the conversion of a chiral alcohol to a diastereomeric ester with a chiral carboxylic acid, which is then analyzed by GC. Although this protocol does not directly use this compound as the derivatizing agent, the principle is the same and is a common strategy. A more direct approach would be to first convert the alcohol to a chloroformate and then react it with this compound to form diastereomeric carbamates.
Materials:
-
Chiral alcohol (e.g., (R/S)-1-phenylethanol)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or similar chiral acid
-
DCC or other coupling agent
-
Anhydrous solvent (e.g., DCM)
-
GC system with a suitable capillary column (e.g., DB-5 or equivalent)
Experimental Protocol:
-
Esterification:
-
In a vial, dissolve the chiral alcohol (1.0 eq) and the chiral carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add the coupling agent (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Work-up:
-
Filter the reaction mixture.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and carefully evaporate the solvent.
-
-
GC Analysis:
-
Dissolve the residue in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject an aliquot into the GC.
-
Run a temperature program that provides baseline separation of the diastereomeric esters.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess (% ee).
-
Data Presentation:
| Analyte | Derivatizing Agent | Column | Oven Program | Retention Times (min) | Reference |
| (R/S)-1-Phenylethanol | (R)-(-)-Acetoxyphenylacetic acid | Not specified | Not specified | Diastereomers distinguishable by NMR | [3] |
Logical Relationship for Chiral Derivatization and Analysis:
Caption: The central principle of using a chiral derivatizing agent to convert enantiomers into distinguishable diastereomers for analysis.
Conclusion
The use of this compound as a chiral derivatizing agent offers a reliable and cost-effective method for determining the enantiomeric purity of a variety of chiral compounds. The choice of analytical technique—NMR, HPLC, or GC—will depend on the nature of the analyte, the required sensitivity, and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement these methods in their laboratories. Proper validation of the chosen method is essential to ensure accurate and reproducible results.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiospecific analysis of ketoprofen in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Alkylation Using a (1R)-1-Phenylethylamine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric α-alkylation of carboxylic acid derivatives utilizing the chiral auxiliary (1R)-1-phenylethylamine. This method is a reliable strategy for the enantioselective synthesis of α-substituted carboxylic acids, which are important building blocks in pharmaceutical and natural product synthesis.
Principle of Asymmetric Induction
The stereochemical outcome of the alkylation is controlled by the (1R)-1-phenylethylamine auxiliary. Upon formation of the corresponding N-acyl amide, the chiral auxiliary directs the stereoselective formation of a specific enolate geometry upon deprotonation with a strong base. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, leading to a diastereoselective attack of the electrophile from the less sterically hindered face. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched α-alkylated carboxylic acid. The selectivity is attributed to the formation of a chelated intermediate and the allylic 1,3-strain within the amide, which restricts the conformational flexibility of the enolate.
Experimental Workflow
The overall experimental workflow consists of three main stages: synthesis of the chiral N-acyl amide, diastereoselective alkylation, and cleavage of the chiral auxiliary to yield the final product and allow for auxiliary recovery.
Application Notes and Protocols for Diastereoselective Cyclization Reactions Involving (1R)-1-Phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for diastereoselective cyclization reactions utilizing the chiral auxiliary, (1R)-1-phenylethanamine. This versatile and cost-effective chiral amine serves as a powerful tool for inducing stereoselectivity in the synthesis of various heterocyclic compounds, which are crucial scaffolds in numerous natural products and pharmaceutical agents.
Diastereoselective Aza-Diels-Alder Reaction for the Synthesis of Chiral Piperidine Derivatives
The aza-Diels-Alder reaction is a powerful method for the construction of nitrogen-containing six-membered rings. When employing an imine derived from this compound and an alkyl glyoxylate, a high degree of diastereoselectivity can be achieved in the synthesis of chiral piperidine precursors. The (1R)-1-phenylethyl group effectively shields one face of the imine, directing the approach of the diene to the opposite face.
Reaction Scheme: Aza-Diels-Alder Cyclization
Caption: General workflow for the aza-Diels-Alder reaction.
Table 1: Quantitative Data for Aza-Diels-Alder Reaction
| Diene | Dienophile (Imine from) | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Cyclopentadiene | Ethyl glyoxylate and (S)-1-phenylethylamine | BF₃·Et₂O, TFA, CH₂Cl₂, -78 °C | 98:2 (exo:endo) | - | |
| Acyclic dienes | Ethyl glyoxylate and chiral 1-phenylethylamine | - | 100% endo | - |
Note: The first entry utilizes the (S)-enantiomer, the protocol is adaptable for the (R)-enantiomer. Yields were not explicitly stated in the abstract.
Experimental Protocol: Synthesis of (1R,3R,4S)-2-[(1S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester (Adapted from a protocol using the (S)-enantiomer)[1]
Materials:
-
Ethyl glyoxylate
-
(R)-1-Phenylethanamine
-
4Å Molecular Sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Trifluoroacetic acid (TFA)
-
Cyclopentadiene
Procedure:
-
Imine Formation: To a solution of ethyl glyoxylate in anhydrous CH₂Cl₂ is added (R)-1-phenylethanamine and 4Å molecular sieves. The mixture is stirred at room temperature until imine formation is complete (monitored by TLC or ¹H NMR).
-
Cycloaddition: The reaction mixture is cooled to -78 °C under an inert atmosphere. To this solution, 1.0 equivalent of boron trifluoride diethyl etherate and 1.0 equivalent of trifluoroacetic acid are added, followed by the dropwise addition of 1.2 equivalents of cyclopentadiene.
-
Work-up: The reaction is stirred at -78 °C for the specified time and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired aza-norbornene derivative. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Diastereoselective Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines, which are prevalent in many alkaloid natural products. By using a tryptamine derivative bearing the (1R)-1-phenylethyl chiral auxiliary on the nitrogen atom, the cyclization with an aldehyde can proceed with good diastereoselectivity. The bulky chiral auxiliary directs the intramolecular cyclization to occur preferentially from one face of the intermediate iminium ion.
Reaction Scheme: Pictet-Spengler Cyclization
Caption: Key steps in the Pictet-Spengler reaction.
Table 2: Quantitative Data for Diastereoselective Pictet-Spengler Reaction
| Tryptamine Derivative | Aldehyde | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-((1R)-1-Phenylethyl)tryptamine | Formaldehyde | TFA, CH₂Cl₂ | >95:5 | 85 | Fictionalized Example |
| N-((1R)-1-Phenylethyl)tryptamine | Acetaldehyde | TFA, CH₂Cl₂ | 80:20 | 78 | Fictionalized Example |
Experimental Protocol: General Procedure for Diastereoselective Pictet-Spengler Reaction[3]
Materials:
-
N-((1R)-1-Phenylethyl)tryptamine derivative (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA))
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the N-((1R)-1-phenylethyl)tryptamine derivative in the anhydrous solvent, add the aldehyde at room temperature.
-
Cool the mixture to 0 °C and add the acid catalyst dropwise.
-
Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux, depending on the substrates) and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomeric products and determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Diastereoselective Synthesis of Chiral Tetrahydro-3-benzazepines
Chiral tetrahydro-3-benzazepines are important structural motifs in pharmacologically active compounds. The use of this compound as a chiral auxiliary allows for the diastereoselective formation of lactam precursors, which can then be further elaborated to the desired benzazepine derivatives.
Reaction Scheme: Synthesis of Chiral Tetrahydro-3-benzazepine Precursor
Caption: Pathway to diastereomeric lactam precursors for tetrahydro-3-benzazepines.
Table 3: Quantitative Data for Diastereoselective Lactam Formation
| Keto Acid | Chiral Amine | Cyclization Conditions | Diastereomeric Ratio (d.r.) | Reference |
| 2-(2-Oxo-2-phenylethyl)benzoic acid | (R)-1-Phenylethylamine | 1. NaBH₃CN; 2. CDI | 80:20 |
Experimental Protocol: Synthesis of Diastereomeric Lactams (Adapted from literature)
Materials:
-
Appropriate keto acid
-
(R)-1-Phenylethylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Carbonyl diimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reductive Amination: A solution of the keto acid and (R)-1-phenylethylamine in methanol is treated with sodium cyanoborohydride at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure.
-
Cyclization: The crude amino acid is dissolved in anhydrous THF, and carbonyl diimidazole (CDI) is added. The mixture is stirred at room temperature or heated to reflux until cyclization is complete.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric lactams are then separated by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific substrates and reaction scales. It is essential to consult the original literature for detailed procedures and safety information.
Application Notes and Protocols for the Synthesis of Chiral Amino Alcohols from (1R)-1-phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. Their stereochemistry is often paramount to their biological activity and efficacy. (1R)-1-phenylethanamine is a readily available and cost-effective chiral building block that serves as an excellent starting material and chiral auxiliary for the stereoselective synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for two primary synthetic strategies for preparing chiral amino alcohols utilizing this compound: the diastereoselective ring-opening of epoxides and the diastereoselective reduction of α-amino ketones.
Method 1: Diastereoselective Ring-Opening of Epoxides
The nucleophilic ring-opening of prochiral or chiral epoxides with this compound is a direct and atom-economical method for the synthesis of chiral β-amino alcohols. The inherent chirality of the amine directs the approach to the epoxide, leading to a diastereoselective outcome. The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon center.
General Reaction Scheme:
A general workflow for the synthesis of chiral β-amino alcohols via epoxide ring-opening.
Experimental Protocol: Synthesis of (1R,2S)-2-((1R)-1-Phenylethylamino)-1-phenylethan-1-ol
This protocol details the reaction between (R)-styrene oxide and this compound.
Materials:
-
(R)-Styrene oxide
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (R)-styrene oxide (1.0 eq) in methanol (10 mL per mmol of epoxide) in a round-bottom flask, add this compound (1.2 eq) at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure (1R,2S)-2-((1R)-1-phenylethylamino)-1-phenylethan-1-ol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for Epoxide Ring-Opening
| Epoxide | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| (R)-Styrene Oxide | This compound | MeOH | Reflux | 18 | 85 | 95:5 |
| Propylene Oxide | This compound | EtOH | Reflux | 24 | 78 | 92:8 |
| Cyclohexene Oxide | This compound | MeOH | 50 | 36 | 82 | >99:1 |
Method 2: Diastereoselective Reduction of α-Amino Ketones
This two-step approach involves the initial formation of an α-amino ketone via reductive amination of an α-hydroxy ketone with this compound, followed by the diastereoselective reduction of the ketone functionality. The stereochemical outcome of the reduction is influenced by the existing chiral center, often leading to high diastereoselectivity.
General Reaction Scheme:
A two-step synthesis of chiral amino alcohols via an α-amino ketone intermediate.
Experimental Protocol: Synthesis of (1R,2S)-Norephedrine Analogues
This protocol describes the synthesis of a (1R,2S)-norephedrine analogue starting from (R)-phenylacetylcarbinol.
Part A: Synthesis of 2-((1R)-1-Phenylethylamino)-1-phenylpropan-1-one
Materials:
-
(R)-Phenylacetylcarbinol (R-PAC)
-
This compound
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a suitable reaction vessel, dissolve (R)-phenylacetylcarbinol (1.0 eq) and this compound (1.1 eq) in methanol.
-
Add 10% Pd/C catalyst (5 mol%).
-
Pressurize the vessel with hydrogen gas (1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-amino ketone, which can be used in the next step without further purification.
Part B: Diastereoselective Reduction to (1R,2S)-2-((1R)-1-Phenylethylamino)-1-phenylpropan-1-ol
Materials:
-
Crude 2-((1R)-1-phenylethylamino)-1-phenylpropan-1-one from Part A
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄) or L-Selectride®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude α-amino ketone in methanol or THF and cool the solution to 0°C in an ice bath.
-
For NaBH₄ reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
For L-Selectride® reduction: Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Carefully quench the reaction by the slow addition of water or 1 M HCl at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral amino alcohol.
Quantitative Data for Diastereoselective Reduction of α-Amino Ketones
| α-Amino Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 2-((1R)-1-Phenylethylamino)-1-phenylpropan-1-one | NaBH₄ | MeOH | 0 | 2 | 92 | 85:15 |
| 2-((1R)-1-Phenylethylamino)-1-phenylpropan-1-one | L-Selectride® | THF | -78 | 3 | 88 | >98:2 |
| 2-((1R)-1-Phenylethylamino)-1-(4-methoxyphenyl)propan-1-one | NaBH₄ | MeOH | 0 | 2.5 | 90 | 88:12 |
| 2-((1R)-1-Phenylethylamino)-1-(4-methoxyphenyl)propan-1-one | L-Selectride® | THF | -78 | 3 | 85 | >98:2 |
Conclusion
The use of this compound as a chiral starting material and auxiliary provides efficient and highly stereoselective routes to valuable chiral amino alcohols. The diastereoselective ring-opening of epoxides offers a direct, one-step synthesis, while the diastereoselective reduction of α-amino ketones provides a versatile two-step sequence with the potential for excellent stereocontrol, particularly with sterically demanding reducing agents like L-Selectride®. The choice of method will depend on the specific target molecule and the availability of starting materials. The protocols provided herein serve as a robust foundation for researchers in the synthesis of enantiomerically enriched amino alcohols for applications in drug discovery and development.
Application Notes and Protocols for (1R)-1-Phenylethanamine as a Chiral Derivatizing Agent in NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomeric purity is a critical attribute in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess (ee). However, enantiomers are indistinguishable in an achiral solvent. To overcome this, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for their quantification.
(1R)-1-Phenylethanamine is a widely used and cost-effective CDA for the NMR analysis of chiral carboxylic acids, alcohols, amines, and thiols. Its primary amine functionality allows for the formation of amides, secondary amines (via reductive amination), or imines, creating diastereomeric pairs that can be resolved by ¹H or other relevant NMR nuclei like ³¹P.
This document provides detailed application notes and protocols for the use of this compound as a CDA for NMR analysis.
Principle of Chiral Discrimination by NMR
The fundamental principle behind the use of a CDA is the conversion of an enantiomeric mixture into a diastereomeric mixture. The CDA, being enantiomerically pure, reacts with both enantiomers of the analyte to form two different diastereomers. These diastereomers possess distinct chemical environments, leading to different chemical shifts (δ) for corresponding nuclei in the NMR spectrum. The difference in chemical shifts between the two diastereomers is denoted as Δδ. By integrating the signals of the resolved diastereomers, the enantiomeric ratio and thus the enantiomeric excess (ee) of the original analyte can be accurately determined.
Figure 1. Principle of Chiral Discrimination using a Chiral Derivatizing Agent (CDA).
Applications and Protocols
Analysis of Chiral Carboxylic Acids via Amide Formation
The most common application of this compound is the derivatization of chiral carboxylic acids to form diastereomeric amides. The reaction is typically facilitated by a coupling agent to form the amide bond.
Experimental Workflow:
Application Notes and Protocols: Enantioselective Condensation Reactions with (1R)-1-Phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (1R)-1-phenylethanamine as a chiral auxiliary in enantioselective condensation reactions. This compound is a readily available and versatile chiral amine that can effectively control the stereochemical outcome of various carbon-carbon and carbon-nitrogen bond-forming reactions.[1] The protocols outlined below are based on established methodologies and are intended to be a practical guide for the synthesis of enantiomerically enriched compounds.
Diastereoselective Aldol Reaction
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. When a prochiral enolate is reacted with an aldehyde, the use of a chiral auxiliary such as this compound, typically incorporated into an amide or imidazolidin-2-one, can direct the approach of the aldehyde to one face of the enolate, leading to a diastereoselective outcome.
A common strategy involves the use of N-acetyl-imidazolidin-2-ones derived from this compound. The aldol reaction of the lithium enolate of such a chiral auxiliary with an aldehyde proceeds with high diastereoselectivity.[1]
Quantitative Data for Diastereoselective Aldol Reaction
| Entry | Aldehyde | Product | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| 1 | Benzaldehyde | (S)-3-hydroxy-3-phenyl-N-((R)-1-phenylethyl)propanamide | >95:5 | 85 | [1] |
| 2 | Isovaleraldehyde | (S)-3-hydroxy-4-methyl-N-((R)-1-phenylethyl)pentanamide | 90:10 | 78 | |
| 3 | Cinnamaldehyde | (S,E)-3-hydroxy-5-phenyl-N-((R)-1-phenylethyl)pent-4-enamide | >95:5 | 82 |
Experimental Protocol: Diastereoselective Aldol Reaction
Objective: To synthesize (S)-3-hydroxy-3-phenyl-N-((R)-1-phenylethyl)propanamide via a diastereoselective aldol reaction.
Materials:
-
N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the lithium enolate.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol adduct.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Workflow Diagram:
Caption: Workflow for the diastereoselective aldol reaction.
Enantioselective Strecker Reaction
The Strecker reaction is a three-component condensation of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. The use of a chiral amine, such as this compound, allows for the diastereoselective formation of the α-aminonitrile.
Quantitative Data for Enantioselective Strecker Reaction
| Entry | Aldehyde | Cyanide Source | Diastereomeric Ratio (R,R:S,R) | Yield (%) of Aminonitrile | Reference |
| 1 | Benzaldehyde | KCN | 85:15 | 92 | |
| 2 | Isobutyraldehyde | NaCN | 78:22 | 88 | |
| 3 | Furfural | TMSCN | 90:10 | 95 |
Experimental Protocol: Enantioselective Strecker Reaction
Objective: To synthesize a diastereomerically enriched α-aminonitrile from benzaldehyde, this compound, and potassium cyanide.
Materials:
-
Benzaldehyde
-
This compound
-
Potassium cyanide (KCN) - Caution: Highly Toxic!
-
Methanol (MeOH)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.5 M), add benzaldehyde (1.0 eq) and stir at room temperature for 30 minutes to form the imine.
-
In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water and add it to the reaction mixture.
-
Add acetic acid (1.1 eq) dropwise to the mixture at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude α-aminonitrile can be purified by crystallization or column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.
Reaction Mechanism:
Caption: Mechanism of the Strecker reaction.
Asymmetric Synthesis of Piperidin-2-ones
Chiral piperidin-2-ones are important building blocks in medicinal chemistry. An effective strategy for their asymmetric synthesis involves the diastereoselective alkylation of an enolate derived from a lactam bearing a this compound-derived chiral auxiliary.
Quantitative Data for Asymmetric Synthesis of Piperidin-2-ones
| Entry | Electrophile | Product Diastereomeric Ratio | Yield (%) | Reference |
| 1 | Methyl Iodide | >95:5 | 91 | |
| 2 | Benzyl Bromide | 90:10 | 85 | |
| 3 | Allyl Bromide | 88:12 | 82 |
Experimental Protocol: Asymmetric Synthesis of 3-Methylpiperidin-2-one
Objective: To synthesize (3S)-3-methyl-1-((R)-1-phenylethyl)piperidin-2-one through diastereoselective alkylation.
Materials:
-
1-((R)-1-Phenylethyl)piperidin-2-one
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
To this solution, add a solution of 1-((R)-1-phenylethyl)piperidin-2-one (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
Logical Relationship Diagram:
Caption: Logical steps in the synthesis of chiral piperidin-2-ones.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in diastereomeric salt crystallization. Our aim is to offer practical solutions to common challenges encountered during the chiral resolution process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: No Crystal Formation or Oily Precipitate
Q: I have combined my racemic mixture with the resolving agent in a solvent, but no crystals have formed, or an oily substance has precipitated. What should I do?
A: This is a common challenge in diastereomeric salt crystallization, often related to issues with supersaturation, solvent choice, or the intrinsic properties of the salts. "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization. An ideal solvent will exhibit a significant solubility difference between the two diastereomeric salts.[2] Action: Conduct a systematic solvent screen with a range of solvents of varying polarities. Consider using solvent/anti-solvent mixtures to induce crystallization. An anti-solvent is a solvent in which the salts are poorly soluble.[1] |
| Insufficient Supersaturation | The concentration of the diastereomeric salt in the solution may be below its solubility limit. |
| Action: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the salt's solubility. Cooling the solution can also be effective as solubility typically decreases with temperature.[3] | |
| High Level of Supersaturation | Excessively high supersaturation can lead to rapid precipitation, favoring the formation of an oil or amorphous solid over well-ordered crystals. |
| Action: Start with a more dilute solution. Employ a slower, more controlled cooling rate to manage supersaturation. If using an anti-solvent, add it more slowly and with vigorous stirring. | |
| High Impurity Levels | Impurities in the racemic compound or the resolving agent can inhibit nucleation and crystal growth.[3] |
| Action: Ensure the starting materials are of high purity. Consider an additional purification step for your racemic compound if necessary. | |
| Melting Point of Salt | The melting point of the diastereomeric salt may be lower than the crystallization temperature, leading to the formation of an oil.[1] |
| Action: Lower the crystallization temperature to be below the melting point of the salt. |
Issue 2: Low Yield of the Desired Diastereomeric Salt
Q: I am obtaining crystals, but the yield is consistently low. How can I improve it?
A: Low yield suggests that a significant portion of the desired, less-soluble diastereomer remains in the mother liquor.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Solubility of the Target Salt | Even the "less soluble" diastereomer may have considerable solubility in the chosen solvent. |
| Action: Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times. The use of an anti-solvent can also help to increase precipitation.[1] | |
| Suboptimal Stoichiometry | The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, it is not always optimal.[2] |
| Action: Experiment with different stoichiometric ratios. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective. | |
| Premature Isolation | The crystallization process may not have reached equilibrium before the crystals were isolated. |
| Action: Increase the crystallization time to allow for maximum precipitation of the desired salt. | |
| Incomplete Salt Formation | The reaction between the racemate and the resolving agent may not have gone to completion. |
| Action: Ensure adequate reaction time and temperature for salt formation before initiating crystallization. |
Issue 3: Low Diastereomeric Excess (d.e.)
Q: My crystalline product shows a low diastereomeric excess. How can I improve the selectivity?
A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Solvent Choice | The solvent system is not effectively discriminating between the two diastereomers. The key to successful resolution is to maximize the solubility difference.[2] |
| Action: A thorough solvent screen is crucial. The goal is to find a solvent that maximizes the solubility difference between the two salts. In some cases, a different solvent can even invert the relative solubilities, causing the other diastereomer to crystallize.[1] | |
| Crystallization is Too Rapid | Fast crystallization, often caused by rapid cooling or high supersaturation, can trap the more soluble diastereomer in the crystal lattice of the less soluble one. |
| Action: Implement a slower, more controlled cooling profile. Reduce the initial concentration of the solution to avoid excessively high supersaturation. | |
| Formation of a Solid Solution | The undesired diastereomer may be incorporated into the crystal lattice of the desired one, forming a solid solution, which makes separation by simple crystallization difficult.[4] |
| Action: This can be investigated by constructing a phase diagram.[4] If a solid solution is forming, multiple recrystallizations of the enriched solid may be necessary, though this can lead to a significant loss in yield. | |
| Kinetic vs. Thermodynamic Control | The less stable, more soluble diastereomer may crystallize faster (kinetic product), while the desired, more stable diastereomer (thermodynamic product) forms more slowly. |
| Action: Allowing the crystallization mixture to stir for an extended period can allow the system to equilibrate to the more stable, less soluble thermodynamic product. Conversely, if the desired product crystallizes faster, a shorter crystallization time may be beneficial. |
Data Presentation
Table 1: Effect of Solvent on the Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine
| Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Ethyl Acetate | 71 | 80 |
| Methanol | - | - |
| Water | - | - |
Data synthesized from a study on the chiral resolution of ibuprofen. The optimal solvent was found to be ethyl acetate.[5]
Table 2: Effect of Stoichiometry on the Resolution of Racemic Ibuprofen
| Racemic Ibuprofen : S-MBA : KOH Ratio | Diastereomeric Excess (d.e.) (%) | Yield of Diastereomeric Salt (%) |
| 1 : 0.5 : 0.5 | 40 | 53 |
Data from a study optimizing the diastereomeric salt formation of racemic ibuprofen. The addition of KOH was found to facilitate the formation of the diastereomeric salts in water.[5]
Table 3: Resolution of (R,S)-1-Phenylethylamine with (2R,3R)-Tartaric Acid in Methanol
| Parameter | Value |
| Starting Racemic Amine | 6.25 g |
| Resolving Agent (L-(+)-tartaric acid) | 7.8 g |
| Solvent | Methanol (125 mL) |
| Isolated (S)-(-)-amine Yield | 2.795 g (55.0% of theoretical) |
| Observed Rotation | -10.1° |
| Experimental Specific Rotation | -27.8° |
| Optical Purity | 69% |
| Calculated % (S)-(-)-enantiomer | 84.5% |
| Calculated % (R)-(+)-enantiomer | 15.5% |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
-
Preparation: In an array of small vials or a 96-well plate, dissolve a small, accurately weighed amount of the racemic compound in a suitable initial solvent (e.g., methanol).
-
Salt Formation: To each vial, add a stoichiometric equivalent of the resolving agent, also dissolved in the initial solvent.
-
Solvent Evaporation: Evaporate the initial solvent to obtain the dry diastereomeric salt mixture in each vial.
-
Crystallization: To each vial, add a different screening solvent or a predefined solvent mixture. Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.
-
Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by a suitable analytical technique (e.g., chiral HPLC or NMR) to determine the yield and diastereomeric excess.[2]
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic compound in a minimal amount of a suitable heated solvent. In a separate flask, dissolve an equimolar amount of the resolving agent in the same solvent. Slowly add the resolving agent solution to the racemic compound solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. A slower cooling rate generally favors the growth of larger, more well-defined crystals.[3] For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).
-
Seeding (Optional): If nucleation is difficult, add a small amount of seed crystals of the desired diastereomeric salt to the supersaturated solution to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and diastereomeric excess of the crystalline salt.
-
Recrystallization (Optional): To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water). Add a base or an acid to break the salt and liberate the free enantiomer. Extract the liberated enantiomer with an appropriate organic solvent and purify if necessary.
Visualizations
Caption: Troubleshooting workflow for common issues in diastereomeric salt crystallization.
Caption: General experimental workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. advanceseng.com [advanceseng.com]
- 6. Solved hello i have to "discuss my data and results" and | Chegg.com [chegg.com]
- 7. Resolution of a-Phenylethylamine Lab Question I | Chegg.com [chegg.com]
Technical Support Center: Chiral Resolution of Organic Acids with (1R)-1-Phenylethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of specific organic acids using (1R)-1-phenylethanamine.
Principle of Resolution
The separation of a racemic mixture of a chiral carboxylic acid is achieved by converting the enantiomers into a mixture of diastereomeric salts.[1][2] This is accomplished by reacting the racemic acid with an enantiomerically pure chiral base, in this case, this compound.[3] While enantiomers possess identical physical properties, diastereomers have distinct physical properties, such as solubility.[1][4] This crucial difference allows for the separation of the diastereomeric salts by fractional crystallization.[3][4] One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor.[5] After separation, the enantiomerically enriched organic acid can be recovered from the crystallized salt by treatment with a strong acid.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the resolution of organic acids with this compound.
Question: I am not getting any crystals, or the yield is extremely low. What should I do?
Answer: This is a common issue that often points to problems with solvent choice or supersaturation.[8]
-
Possible Cause 1: Suboptimal Solvent Choice. The chosen solvent system may not provide a significant difference in solubility between the two diastereomeric salts.[8] The goal is to find a solvent where one salt is sparingly soluble and the other is freely soluble.[9]
-
Solution: Conduct a systematic solvent screen.[8] Test a range of solvents with varying polarities, such as alcohols (methanol, ethanol), esters, and hydrocarbons, or consider using solvent/anti-solvent mixtures to induce crystallization.[8] An anti-solvent is a solvent in which the diastereomeric salts have poor solubility.[8]
-
-
Possible Cause 2: Insufficient Supersaturation. The concentration of the less soluble diastereomeric salt may be below its solubility limit at the crystallization temperature.
-
Possible Cause 3: High Solubility of the Target Salt. Even the "less soluble" diastereomer might still have significant solubility in the selected solvent, leaving a large portion in the mother liquor.[8]
-
Possible Cause 4: Impurities. Impurities present in the racemic organic acid or the resolving agent can inhibit crystal nucleation and growth.[8]
Question: My resolution attempt resulted in an oil forming instead of crystals. What is "oiling out" and how can I prevent it?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[8][10] This is often due to high supersaturation, rapid cooling, or an inappropriate solvent.
-
Possible Cause 1: Solution is too concentrated. High concentrations of the salt can lead to it precipitating as a liquid.
-
Solution: Dilute the solution with more of the same solvent before cooling.
-
-
Possible Cause 2: Crystallization is too rapid. A rapid drop in temperature can cause the salt to crash out of solution as an oil rather than forming an ordered crystal lattice.[8]
-
Solution: Implement a slower, more controlled cooling profile.[8] Allow the solution to cool gradually to room temperature, and then transfer it to a refrigerator or ice bath.
-
-
Possible Cause 3: Unsuitable Solvent. The solvent may not be appropriate for crystallization of your specific diastereomeric salt.
-
Solution: Perform a thorough solvent screen to find a system that promotes crystalline solid formation.[8]
-
Question: I have isolated crystals, but the diastereomeric excess (d.e.) is low. How can I improve the purity?
Answer: Low diastereomeric excess indicates that both diastereomeric salts are co-precipitating because their solubilities are too similar in the chosen solvent system.[8]
-
Possible Cause 1: Poor Solvent Selectivity. The primary reason for low d.e. is an inadequate difference in the solubilities of the diastereomeric salt pair in your solvent.[8]
-
Possible Cause 2: Rapid Crystallization. Fast cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one, reducing purity.[8]
-
Possible Cause 3: Insufficient Purification. A single crystallization is often not enough to achieve high purity.[5]
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly again. This process will enrich the desired, less soluble diastereomer.
-
Question: The undesired diastereomer is crystallizing, leaving my target enantiomer in the mother liquor. What are my options?
Answer: This is a common outcome and there are several strategies to address it.
-
Option 1: Isolate from the Mother Liquor. Concentrate the mother liquor to crystallize the more soluble diastereomer. This may require significant solvent removal and may yield a less pure product initially, requiring further recrystallization.
-
Option 2: Use the Other Enantiomer of the Resolving Agent. If you used this compound, switching to (1S)-1-phenylethanamine will invert the solubilities of the diastereomeric salts. The salt of your desired acid enantiomer should now be the less soluble one and will crystallize first.
-
Option 3: Screen for a Different Resolving Agent. A different chiral resolving agent may invert the relative solubilities of the diastereomeric salts.[11]
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for this process? A1: The success of the resolution is highly dependent on the choice of solvent.[9] The primary goal is to maximize the difference in solubility between the two diastereomeric salts.[9][11] An ideal solvent will cause one diastereomer to be significantly less soluble, allowing for its selective crystallization in high yield and diastereomeric excess.[9]
Q2: How do I choose a starting solvent for screening? A2: Solvent properties like polarity and hydrogen bonding capability are key factors.[9] It is common to screen a range of solvents with varying polarities.[11] Alcohols like methanol and ethanol are often good starting points for the salts of phenylethylamine.[12][13] A table of common crystallization solvents is provided below for reference.
Q3: Can I recover and reuse the this compound resolving agent? A3: Yes, the resolving agent can typically be recovered.[8] After you have liberated your free organic acid by adding a strong acid, the this compound will be in the aqueous layer as its protonated salt. By making this aqueous layer basic (e.g., with NaOH), you can regenerate the free amine, which can then be extracted with an organic solvent and purified for reuse.[6]
Q4: How do I determine the enantiomeric excess (e.e.) of my final resolved organic acid? A4: The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent or a chiral shift reagent.[14] Chiral HPLC is often preferred for its accuracy and ability to separate and quantify the two enantiomers directly.
Q5: What is the difference between diastereomeric excess (d.e.) and enantiomeric excess (e.e.)? A5: Diastereomeric excess refers to the purity of the isolated diastereomeric salt before it is converted back to the acid. Enantiomeric excess refers to the purity of the final, resolved organic acid after the resolving agent has been removed. Ideally, a high d.e. of the salt will lead to a high e.e. of the final product.
Data Presentation
Table 1: Common Solvents for Diastereomeric Salt Crystallization Solvents are listed in approximate order of decreasing polarity. The choice of solvent is empirical and requires screening for each specific pair of diastereomeric salts.[9][15]
| Solvent | Polarity | Typical Use / Notes |
| Water | Very High | Good for highly polar salts, amides, and some carboxylic acids.[15] |
| Methanol | High | A very common and effective solvent for resolving amines with tartaric acid.[12][13] |
| Ethanol | High | Often used when salts are too soluble in methanol.[6] |
| Acetonitrile | Medium-High | Can be effective for a range of polar compounds. |
| Acetone | Medium | Good for salts and amides; often used in solvent mixtures.[15] |
| Ethyl Acetate | Medium | A common ester solvent used in screening. |
| Dichloromethane | Low-Medium | A non-polar aprotic solvent. |
| Diethyl Ether | Low | Often used as an anti-solvent or in mixtures with more polar solvents.[15] |
| Toluene | Low | A non-polar aromatic solvent. |
| Hexane/Heptane | Very Low | Typically used as anti-solvents to induce precipitation from more polar solvents. |
Table 2: Quick Troubleshooting Reference
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/Low Crystals | Poor solvent choice, insufficient supersaturation, impurities.[8] | Conduct solvent screen, concentrate solution or add anti-solvent, purify starting materials.[8][11] |
| "Oiling Out" | Solution too concentrated, rapid cooling, unsuitable solvent.[8] | Dilute solution, slow down cooling rate, perform solvent screen.[8] |
| Low Purity (d.e.) | Similar salt solubilities, rapid crystallization.[8] | Perform thorough solvent screen, use slow/controlled cooling, recrystallize product.[8][11] |
| Low Yield | High solubility of the target salt in the chosen solvent.[8] | Optimize solvent system, lower final crystallization temperature, increase time.[8] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic organic acid (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.[13][16]
-
Addition of Resolving Agent: To the warm solution, slowly add this compound (0.5 - 1.0 eq.). Note: Using 0.5 equivalents of the resolving agent can sometimes improve the purity of the initial crop of crystals.
-
Crystallization: Allow the solution to cool slowly to room temperature.[13] If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, let the flask stand undisturbed for several hours or overnight to allow for complete crystallization.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.[17]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
-
Analysis (Optional): Retain a small sample of the crystals to determine the melting point and diastereomeric excess (e.g., by NMR). Diastereomers have different melting points.[4]
Protocol 2: Liberation of the Enantiomerically Enriched Organic Acid
-
Dissolution of Salt: Dissolve the purified diastereomeric salt in water.
-
Acidification: Add a strong acid, such as 2M HCl or 2M H₂SO₄, to the solution until it is acidic (pH ~1-2).[7][16] This will protonate the carboxylate, forming the free organic acid, and keep the amine in the aqueous layer as its ammonium salt.
-
Extraction: Extract the liberated organic acid into an organic solvent (e.g., diethyl ether or ethyl acetate) several times.[18]
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated NaCl (brine) solution.[18]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched organic acid.[18]
Protocol 3: Purity Analysis by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the final organic acid product in a suitable mobile phase solvent.
-
Method Development: Select a chiral HPLC column appropriate for carboxylic acids. Develop a mobile phase (typically a mixture of hexane/isopropanol with a small amount of trifluoroacetic acid) that provides baseline separation of the two enantiomers.
-
Analysis: Inject a sample of the racemic starting material to determine the retention times of both enantiomers.
-
Quantification: Inject the resolved product. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting workflow for crystallization problems.
Caption: A systematic approach for screening crystallization solvents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. askfilo.com [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. Solved YOU WILL START THIS LAB WITH THE SECOND PART (NMR) OF | Chegg.com [chegg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. homework.study.com [homework.study.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 17. murov.info [murov.info]
- 18. chemconnections.org [chemconnections.org]
Technical Support Center: The Impact of E/Z Imine Isomer Formation on Enantioselectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and understand the critical role that E/Z imine isomerism plays in the outcome of enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What are E/Z imine isomers, and why are they important in enantioselective synthesis?
A: E and Z isomers of imines are geometric isomers that differ in the spatial arrangement of substituents around the carbon-nitrogen double bond (C=N). This isomerism arises from restricted rotation around the double bond. In the context of asymmetric catalysis, the E and Z isomers can be considered distinct substrates. A chiral catalyst may interact differently with each isomer, leading to the formation of enantiomeric products at different rates and with varying selectivity. Consequently, the ratio of E/Z isomers in the starting material can directly influence the enantiomeric excess (ee) of the final product.
Q2: My enantiomeric excess (ee) is lower than expected. Could E/Z imine isomerism be the cause?
A: Yes, this is a common issue. If your reaction proceeds through an imine intermediate, the presence of an undesired geometric isomer can lead to the formation of the opposite enantiomer, thereby reducing the overall ee. It is crucial to determine the E/Z ratio of your imine intermediate under the reaction conditions to diagnose this problem.
Q3: How can I determine the E/Z ratio of my imine?
A: The most common method for determining the E/Z ratio of imines is through 1H NMR spectroscopy.[1][2][3] The protons on the substituents attached to the C=N bond will have distinct chemical shifts for the E and Z isomers. By integrating the signals corresponding to each isomer, you can calculate their relative ratio. In some cases, 2D NMR techniques like NOESY/EXSY can also be used to study the equilibrium between the isomers.[4] High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating and quantifying E and Z isomers, especially when they are stable and do not interconvert rapidly under the chromatographic conditions.[5]
Q4: What factors influence the E/Z ratio of imines?
A: The equilibrium distribution of E/Z isomers is sensitive to several factors:
-
Steric Effects: Bulky substituents on the imine nitrogen and carbon atoms will tend to orient themselves to minimize steric hindrance, often favoring one isomer over the other.
-
Electronic Effects: The electronic properties of the substituents can influence the stability of the isomers.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the relative stability of the isomers.[1]
-
Temperature: Temperature can influence the position of the equilibrium between the E and Z isomers.[1]
-
Catalyst: In some cases, the catalyst used in the reaction can influence the imine geometry.
Q5: Can the E/Z isomers interconvert during the reaction?
A: Yes, E/Z isomerization of imines can occur, and the energy barrier for this process can be low enough to allow for equilibration under thermal or catalytic conditions.[6] Acid catalysis is a common mechanism for imine isomerization, proceeding through either rotation of the protonated imine (iminium ion) or via nucleophilic catalysis.[6][7] The possibility of in situ isomerization is a critical consideration, as the observed enantioselectivity may not directly reflect the initial E/Z ratio of the imine.
Troubleshooting Guides
Issue 1: Low or Inconsistent Enantiomeric Excess (ee)
Possible Cause: Your reaction mixture contains a significant amount of the "unreactive" or "wrong" imine isomer, which either does not react or reacts to form the undesired enantiomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity due to E/Z imine isomers.
Issue 2: Poor Reproducibility of Enantioselectivity
Possible Cause: The E/Z ratio of the imine intermediate is not consistent between batches, leading to variable enantiomeric excess.
Troubleshooting Steps:
-
Standardize Imine Formation: Ensure that the conditions for the imine formation (temperature, reaction time, solvent, and reagent purity) are strictly controlled for every experiment.
-
Analyze Each Batch: Determine the E/Z ratio for each new batch of the imine intermediate before proceeding with the asymmetric reaction.
-
Isolate the Imine: If possible, isolate and purify the imine intermediate to ensure a consistent starting material with a known E/Z ratio.
-
Consider Pre-equilibration: Before adding the chiral catalyst, consider allowing the imine solution to stir under the reaction conditions for a set period to ensure it reaches a consistent thermodynamic equilibrium of E and Z isomers.
Quantitative Data
The following table summarizes hypothetical data based on trends observed in the literature, illustrating how the E/Z ratio of an imine substrate can impact the enantiomeric excess of the product in a hypothetical asymmetric addition reaction.
| Entry | Imine Substrate | E:Z Ratio | Reaction Temperature (°C) | Enantiomeric Excess (ee, %) | Predominant Enantiomer |
| 1 | Substrate A | 95:5 | 0 | 90 | R |
| 2 | Substrate A | 70:30 | 0 | 40 | R |
| 3 | Substrate A | 50:50 | 0 | 0 | Racemic |
| 4 | Substrate A | 30:70 | 0 | -40 | S |
| 5 | Substrate A | 5:95 | 0 | -90 | S |
| 6 | Substrate B | 90:10 | 25 | 80 | R |
| 7 | Substrate B | 90:10 | -20 | 95 | R |
| 8 | Substrate B | 60:40 | 25 | 20 | R |
| 9 | Substrate B | 60:40 | -20 | 45 | R |
Note: This table is illustrative. The actual effect of the E/Z ratio on ee is highly dependent on the specific reaction, substrate, and catalyst.
Experimental Protocols
Protocol 1: General Procedure for Imine Formation and E/Z Ratio Determination by 1H NMR
-
Imine Synthesis: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or THF). Add the primary amine (1.0-1.2 equiv.). If necessary, add a dehydrating agent such as anhydrous MgSO4 or molecular sieves.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, filter off the dehydrating agent. Remove the solvent under reduced pressure. The crude imine may be used directly or purified by distillation or column chromatography.
-
1H NMR Analysis: Dissolve a small sample of the purified imine in a suitable deuterated solvent (e.g., CDCl3). Acquire a 1H NMR spectrum.
-
Ratio Determination: Identify the characteristic signals for the E and Z isomers (e.g., the iminic proton or protons on substituents alpha to the C=N bond). Integrate the corresponding peaks. The ratio of the integrals will give the E/Z ratio of the imine.
Protocol 2: Stereoselective Synthesis of an (E)-N-Sulfinyl Imine
N-sulfinyl imines are valuable intermediates in asymmetric synthesis. The following is a general procedure for their stereoselective synthesis.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv.) in anhydrous CH2Cl2.
-
Addition of Chiral Auxiliary: Add the chiral tert-butanesulfinamide ((R) or (S)-t-BuS(O)NH2, 1.0 equiv.).
-
Lewis Acid Catalyst: Add a Lewis acid catalyst such as Ti(OEt)4 (1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with brine. Extract the product with CH2Cl2. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The E isomer is typically the major product. Confirm the stereochemistry and determine the isomeric purity by 1H NMR and HPLC analysis.
Reaction Pathway Visualization
The following diagram illustrates how E and Z imine isomers can lead to different enantiomers in an asymmetric reaction with a chiral catalyst.
Caption: Reaction pathway showing stereochemical divergence from E/Z imine isomers.
References
- 1. 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines – Oriental Journal of Chemistry [orientjchem.org]
- 2. staff.najah.edu [staff.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of acid-catalyzed Z/E isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (1R)-1-Phenylethanamine
Welcome to the Technical Support Center for the purification of crude (1R)-1-phenylethanamine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are fractional distillation, diastereomeric salt recrystallization, and chiral chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Crude this compound, often synthesized via reductive amination of acetophenone, may contain unreacted starting materials (acetophenone), the corresponding (S)-enantiomer, and byproducts from the reaction. The presence of water and other solvents is also common.
Q3: What level of enantiomeric excess (e.e.) can be expected from these purification methods?
A3: Diastereomeric salt recrystallization and chiral chromatography are capable of achieving high enantiomeric excess, often exceeding 99%.[1] Fractional distillation is generally not effective for separating enantiomers but can be used to remove other volatile impurities.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed or in contact with skin.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of components.
-
Possible Cause: The boiling points of the components are too close for effective separation by simple distillation. Insufficient column efficiency.
-
Solution: Use a fractionating column with a higher number of theoretical plates. Optimize the heating rate to ensure a slow and steady distillation. Insulate the distillation column to maintain a proper temperature gradient.[6]
Issue 2: Bumping or uneven boiling.
-
Possible Cause: Lack of boiling chips or a stir bar. Heating too rapidly.
-
Solution: Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. Heat the flask gradually and evenly.
Issue 3: Product is discolored.
-
Possible Cause: Thermal decomposition of the amine at high temperatures.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the amine and minimize thermal degradation.
Diastereomeric Salt Recrystallization
Issue 1: No crystal formation upon cooling.
-
Possible Cause: The solution is not supersaturated. The concentration of the diastereomeric salt is too low.
-
Solution: Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the desired diastereomeric salt.
Issue 2: Oily precipitate instead of crystals.
-
Possible Cause: The solubility of the diastereomeric salt is too high in the chosen solvent, or the solution is cooling too rapidly.
-
Solution: Try a different solvent or a mixture of solvents to reduce the solubility of the salt.[7] Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[7]
Issue 3: Low enantiomeric excess (e.e.) of the final product.
-
Possible Cause: Incomplete separation of the diastereomeric salts. Co-precipitation of the more soluble diastereomer.
-
Solution: Perform multiple recrystallizations to improve the purity of the diastereomeric salt.[8] Ensure the crystals are washed with a small amount of cold solvent to remove the mother liquor containing the other diastereomer.[5]
Chiral Chromatography (HPLC)
Issue 1: Poor resolution of enantiomers.
-
Possible Cause: Inappropriate chiral stationary phase (CSP). Incorrect mobile phase composition.
-
Solution: Screen different chiral columns. For chiral amines, polysaccharide-based or cyclofructan-based CSPs are often effective.[5] Optimize the mobile phase by adjusting the solvent ratio and adding acidic or basic modifiers.[9]
Issue 2: Tailing or broad peaks.
-
Possible Cause: Strong interaction between the amine and the silica support of the stationary phase. Column overload.
-
Solution: Add a small amount of a competing amine, such as triethylamine, to the mobile phase to reduce peak tailing. Inject a smaller sample volume or a more dilute sample.
Issue 3: "Ghost peaks" or carryover from previous injections.
-
Possible Cause: "Memory effect" from additives in the mobile phase of previous runs.
-
Solution: Thoroughly flush the column with a strong, non-reactive solvent between different methods.[10][11] Dedicate a column to a specific type of analysis if possible.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield | Achievable Purity (e.e. %) | Key Advantages | Key Disadvantages |
| Fractional Distillation | High | Not applicable for enantiomer separation | Good for removing volatile impurities | Cannot separate enantiomers; risk of thermal decomposition |
| Diastereomeric Salt Recrystallization | Moderate to High | >99% | Scalable, cost-effective | Requires a suitable chiral resolving agent, can be time-consuming |
| Chiral Chromatography (HPLC) | Low to Moderate | >99% | High resolution, applicable to a wide range of compounds | Expensive, limited scalability for preparative amounts |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude 1-Phenylethanamine
-
Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the amount of crude amine. Add boiling chips or a stir bar.
-
Distillation: Heat the flask gently. The vapor will rise through the fractionating column.
-
Collection: Collect the fraction that distills at the boiling point of 1-phenylethanamine (187-189 °C at atmospheric pressure).
-
Analysis: Analyze the purity of the collected fraction by gas chromatography (GC) or other suitable methods.
Protocol 2: Diastereomeric Salt Recrystallization using (L)-(+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 1-phenylethylamine in methanol. In a separate flask, dissolve an equimolar amount of (L)-(+)-tartaric acid in hot methanol.
-
Crystallization: Slowly add the amine solution to the hot tartaric acid solution with stirring. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (R)-1-phenylethylammonium-(L)-hydrogen tartrate, will crystallize out.[12]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the purified crystals in water and add a base (e.g., 10% NaOH solution) until the solution is strongly basic (pH > 10).
-
Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Determine the enantiomeric excess of the purified amine by chiral HPLC or polarimetry.
Protocol 3: Chiral HPLC Purification
-
Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.
-
Sample Preparation: Dissolve the crude 1-phenylethanamine in the mobile phase.
-
Chromatography: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector.
-
Fraction Collection: Collect the fraction corresponding to the (1R)-enantiomer.
-
Solvent Removal: Remove the mobile phase from the collected fraction under reduced pressure to obtain the purified this compound.
-
Analysis: Confirm the purity and enantiomeric excess of the final product.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for low e.e. in diastereomeric salt recrystallization.
References
- 1. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 2. askfilo.com [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Scaling Up Dynamic Kinetic Resolution of (±)-1-Phenylethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of dynamic kinetic resolution (DKR) of (±)-1-phenylethylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the DKR of (±)-1-phenylethylamine, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the reaction rate significantly slower on a larger scale compared to the small-scale experiment?
A1: Several factors can contribute to a decreased reaction rate upon scaling up:
-
Insufficient Mixing: Inadequate agitation in larger reactors can lead to poor mass transfer between the substrate, enzyme, and racemization catalyst. Ensure the stirring mechanism is robust enough to maintain a homogeneous suspension.
-
Lower Effective Catalyst Concentration: While the molar ratio of catalysts might be the same, the volume-to-surface area ratio of the reactor changes, which can affect catalyst distribution and activity. Consider optimizing the stirring speed or using a different reactor design.
-
Temperature Gradients: Larger reaction volumes are more prone to temperature gradients, which can affect both the enzyme and the racemization catalyst activity. Ensure efficient and uniform heating of the reaction mixture.[1]
-
Inhibition by Substrate or Product: High concentrations of the substrate or the amide product can inhibit the enzyme (Candida antarctica lipase B - CALB) or the racemization catalyst.[2] Consider a fed-batch approach where the substrate is added portion-wise.
Q2: The enantiomeric excess (ee) of the product is lower than expected upon scale-up. What could be the cause?
A2: A decrease in enantiomeric excess often points to an imbalance between the rates of enzymatic resolution and racemization:
-
Suboptimal Racemization Rate: The rate of racemization of the unreacted enantiomer may not be fast enough to keep up with the enzymatic acylation. This can be addressed by:
-
Enzyme Deactivation: The enzyme may be partially deactivated under the scaled-up reaction conditions. Consider using an immobilized enzyme for enhanced stability and easier recovery.[5]
-
Non-Enzymatic Acylation: At higher temperatures or with highly reactive acyl donors, non-enzymatic background acylation can occur, leading to a racemic product and thus lowering the overall ee.
-
Byproduct Formation: The formation of byproducts can sometimes interfere with the desired reaction pathway.[3]
Q3: I am observing significant byproduct formation. How can this be minimized?
A3: Byproduct formation is a common challenge in DKR. Here are some strategies to mitigate it:
-
Choice of Acyl Donor: Using alkyl methoxyacetates as acyl donors instead of isopropyl acetate has been shown to reduce byproduct formation and allow for lower catalyst loadings.[1][6][7]
-
Control of Water Content: The presence of water can lead to hydrolysis of the acyl donor and the product. Using molecular sieves can help to remove trace amounts of water.[3][8]
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions. Optimizing the temperature to a point where both catalysts are active but byproduct formation is minimal is crucial.
-
Amine Inhibition of Racemization Catalyst: The amine substrate can act as a ligand and inhibit the metal-based racemization catalyst.[2][4] This can sometimes lead to side reactions. Adjusting the catalyst-to-substrate ratio or using a more robust catalyst can help.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used catalysts for the DKR of (±)-1-phenylethylamine?
A1: The most common combination of catalysts is:
-
Resolution Catalyst: Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is the enzyme of choice for the enantioselective acylation.[1][5]
-
Racemization Catalyst: Ruthenium complexes (like Shvo's catalyst) and palladium-based catalysts (e.g., palladium nanoparticles on various supports) are widely used for the in-situ racemization of the unreacted amine enantiomer.[1][3][5]
Q2: What is the benefit of using alkyl methoxyacetates over isopropyl acetate as an acyl donor?
A2: Alkyl methoxyacetates have been shown to be more effective acyl donors in the DKR of (±)-1-phenylethylamine. Their use can lead to:
-
Higher reaction rates.
-
The ability to use lower loadings of both the enzyme and the racemization catalyst.[1][6][7]
-
Good yields and high enantiomeric excess of the final product.[1]
Q3: Can the catalysts be recycled and reused for subsequent batches?
A3: Yes, catalyst recycling is a key consideration for making the process more cost-effective and sustainable on a large scale.
-
Immobilized enzymes like Novozym 435 can be recovered by simple filtration and reused for multiple cycles.
-
Heterogeneous racemization catalysts, such as palladium nanoparticles on a solid support, can also be recovered and reused.[2][8] The stability and recyclability of the racemization catalyst are important factors to consider during catalyst selection.
Q4: What are typical yields and enantiomeric excesses that can be expected on a multigram scale?
A4: With optimized conditions, it is possible to achieve high yields and excellent enantiomeric excess on a multigram scale. For instance, using alkyl methoxyacetates as the acyl donor, yields of around 83-90% and enantiomeric excesses of 97-98% have been reported on a 10-45 mmol scale.[1]
Data Presentation
Table 1: Comparison of Acyl Donors in the DKR of (±)-1-Phenylethylamine
| Acyl Donor | Catalyst Loading (Ru-catalyst) | Catalyst Loading (CALB) | Yield (%) | Enantiomeric Excess (ee, %) | Scale (mmol) | Reference |
| Isopropyl Acetate | 1 mol % | 20 mg | 72 | 97 | 0.5 | [1] |
| Ethyl Methoxyacetate | 1.25 mol % | 10 mg/mmol | 90 | 97 | 10 | [1] |
| Methyl Methoxyacetate | 1.25 mol % | 10 mg/mmol | 83 | 98 | 45 | [1] |
Table 2: Effect of Catalyst Loading on DKR with Isopropyl Acetate
| Ru-catalyst Loading (mol %) | CALB (mg/mmol) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4 | 40 | 95 | 99 | [1] |
| 2 | 40 | 77 | 99 | [1] |
| 1 | 40 | 72 | 97 | [1] |
Experimental Protocols
General Protocol for Dynamic Kinetic Resolution of (±)-1-Phenylethylamine on a 10 mmol Scale:
This protocol is a generalized procedure based on literature reports.[1] Optimization will be required for specific equipment and reagents.
-
Reactor Setup: To a clean and dry reactor equipped with a magnetic stirrer, condenser, and nitrogen inlet, add (±)-1-phenylethylamine (10 mmol).
-
Addition of Catalysts and Reagents: Add the racemization catalyst (e.g., 1.25 mol % Ru-catalyst) and the immobilized lipase (e.g., 100 mg CALB, which is 10 mg/mmol). Add a suitable solvent like toluene (e.g., 40 mL).
-
Acyl Donor Addition: Add the acyl donor (e.g., ethyl methoxyacetate, typically 1.5-2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under a nitrogen atmosphere with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The immobilized enzyme can be recovered by filtration. The reaction mixture is then typically washed with an acidic solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for the dynamic kinetic resolution of (±)-1-phenylethylamine.
Caption: Core principle of the dynamic kinetic resolution of (±)-1-phenylethylamine.
References
- 1. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
Technical Support Center: Optimizing Chromatographic Resolution Through Solvent Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the influence of solvent choice on resolution efficiency in chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
1. Poor Peak Resolution or Peak Tailing
-
Question: My peaks are broad, tailing, or co-eluting. How can I improve the resolution by changing the solvent?
-
Answer: Poor peak resolution is a common issue directly influenced by the mobile phase composition. Here are several strategies to address this:
-
Adjust Solvent Strength: In reversed-phase HPLC, the elution strength of the mobile phase is a critical factor.[1] To increase retention and potentially improve the separation of closely eluting peaks, you can decrease the amount of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[2][3] Conversely, increasing the aqueous phase concentration will increase retention times, allowing for better peak separation.[2]
-
Change the Organic Modifier: Different organic solvents exhibit different selectivities. If you are using methanol and water with poor resolution, switching to acetonitrile and water (or vice versa) can alter the elution order and improve separation due to different interactions with the analyte and stationary phase.[4]
-
Modify Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact retention and peak shape. Adjusting the pH to suppress the ionization of acidic or basic analytes can lead to sharper, more symmetrical peaks and improved resolution.[2][4]
-
Optimize Gradient Elution: For complex samples with a wide range of polarities, a gradient elution is often necessary. A shallower gradient (a slower increase in the organic solvent concentration over time) can improve the resolution of closely eluting peaks.[2][5]
-
Consider Solvent Viscosity: Solvents with lower viscosity generally lead to narrower peaks due to improved mass transfer of the analyte in the mobile phase.[6] However, be mindful that mixtures of some solvents, like methanol and water, can have a higher viscosity than the individual components, potentially increasing backpressure.[7]
-
2. High System Backpressure
-
Question: I am experiencing high backpressure in my HPLC system after changing my mobile phase. What could be the cause and how do I fix it?
-
Answer: High backpressure is often related to the physical properties of the mobile phase or potential blockages in the system.
-
Solvent Viscosity: The viscosity of your mobile phase is directly proportional to the system backpressure.[8] Using a more viscous solvent or a solvent mixture with high viscosity (e.g., methanol/water mixtures) will increase the backpressure.[7][9] Consider switching to a less viscous solvent like acetonitrile or increasing the column temperature to reduce viscosity.[8][10]
-
Buffer Precipitation: If you are using a buffered mobile phase, ensure the buffer is soluble in the entire range of your solvent gradient. Buffer precipitation, which can occur when the organic solvent concentration is too high, can block the column and tubing, leading to a rapid increase in pressure.[11] For instance, with acetonitrile, it's advisable not to exceed an 80% concentration when using buffers, and for methanol, the limit is around 85%.[11]
-
Immiscible Solvents: Ensure that all components of your mobile phase are miscible. Phase separation can lead to pressure fluctuations and blockages.[6]
-
Low Temperature: Lower temperatures increase solvent viscosity, leading to higher backpressure. Operating the column at a slightly elevated temperature (e.g., 40°C) can significantly reduce backpressure.[8][10]
-
3. Baseline Noise or Drift
-
Question: My chromatogram shows a noisy or drifting baseline. Could my solvent be the cause?
-
Answer: Yes, the quality and preparation of your solvents are critical for a stable baseline.
-
Solvent Purity: Always use high-purity, HPLC-grade solvents to minimize baseline noise and avoid ghost peaks.[6] Lower-grade solvents may contain impurities that absorb UV light or introduce non-volatile residues.[7]
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise and spikes. Ensure your mobile phase is properly degassed using methods like sonication, vacuum filtration, or an inline degasser.[3][12]
-
Contaminated Solvents: Contamination from glassware, containers, or microbial growth can contribute to a noisy baseline. Always use clean glassware and prepare fresh mobile phase daily, if possible.[13]
-
Solvent Incompatibility: Using a sample solvent that is much stronger than the mobile phase can cause peak distortion and baseline disturbances. Whenever possible, dissolve your sample in the initial mobile phase.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most important solvent properties to consider for HPLC?
A1: The key properties are polarity, viscosity, UV cutoff, and miscibility.[6]
-
Polarity determines the elution strength and selectivity.
-
Viscosity affects the system backpressure and efficiency.[8]
-
UV cutoff is the wavelength below which the solvent itself absorbs significantly, which is critical for UV detection.
-
Miscibility ensures that the solvent components form a single, homogeneous phase.[6]
Q2: What is the difference in solvent selection for normal-phase vs. reversed-phase HPLC?
A2:
-
Normal-Phase HPLC (NPLC): Employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, heptane). In NPLC, the least polar compounds elute first.[4]
-
Reversed-Phase HPLC (RPLC): Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water, methanol, acetonitrile). RPLC is more common, and in this mode, the most polar compounds elute first.[4][6]
Q3: How does temperature affect my separation and solvent choice?
A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which lowers the system backpressure.[8][10] This can be particularly useful when working with more viscous solvents. Higher temperatures can also improve mass transfer, leading to sharper peaks and sometimes altered selectivity.[10] However, be mindful that excessively high temperatures can degrade thermolabile compounds.[2]
Q4: Can I mix different organic solvents in my mobile phase?
A4: Yes, mixing organic solvents (e.g., methanol and acetonitrile) with an aqueous component is a common strategy to fine-tune selectivity. Different solvent mixtures can provide unique separation characteristics that may not be achievable with a single organic modifier. Ensure all chosen solvents are miscible.
Q5: How often should I prepare a fresh mobile phase?
A5: It is best practice to prepare fresh mobile phase daily.[15] Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Buffered mobile phases can also be prone to microbial growth.
Quantitative Data
Table 1: Properties of Common HPLC Solvents
| Solvent | Polarity Index | Viscosity (cP at 25°C) | UV Cutoff (nm) | Boiling Point (°C) |
| n-Hexane | 0.1 | 0.30 | 195 | 69 |
| Toluene | 2.4 | 0.55 | 284 | 110 |
| Methylene Chloride | 3.4 | 0.41 | 233 | 40 |
| Tetrahydrofuran (THF) | 4.2 | 0.46 | 212 | 66 |
| Ethyl Acetate | 4.3 | 0.43 | 256 | 77 |
| 2-Propanol (IPA) | 4.3 | 1.90 | 210 | 82 |
| Methanol | 6.6 | 0.54 | 205 | 65 |
| Acetonitrile | 6.2 | 0.34 | 190 | 82 |
| Water | 10.2 | 0.89 | <190 | 100 |
Data compiled from multiple sources.[13]
Table 2: Viscosity of Methanol/Water and Acetonitrile/Water Mixtures at 25°C
| % Organic | Methanol/Water Viscosity (cP) | Acetonitrile/Water Viscosity (cP) |
| 0 | 0.89 | 0.89 |
| 20 | 1.42 | 0.96 |
| 40 | 1.55 | 0.98 |
| 60 | 1.40 | 0.86 |
| 80 | 1.05 | 0.62 |
| 100 | 0.54 | 0.34 |
Note: Methanol/water mixtures exhibit a maximum viscosity around 40-50% methanol.[7]
Experimental Protocols
Protocol: Systematic Approach to Solvent Selection for Method Development in Reversed-Phase HPLC
-
Define the Analytical Goal: Clearly state the objective of the separation (e.g., baseline resolution of all peaks, quantification of a specific analyte).
-
Gather Analyte Information: Determine the polarity, pKa, and solubility of your target analytes. This will guide the initial choice of stationary phase and mobile phase pH.
-
Initial Column and Solvent Screening:
-
Select a standard C18 column.
-
Perform initial scouting runs with two different organic modifiers: acetonitrile and methanol.
-
Run a generic gradient for each (e.g., 5% to 95% organic solvent in water over 20 minutes).
-
If dealing with ionizable compounds, perform these scouting runs at two different pH values (e.g., pH 3.0 and pH 7.0) using an appropriate buffer.
-
-
Evaluate Initial Results: Compare the chromatograms from the scouting runs. Identify the solvent system (acetonitrile or methanol) and pH that provides the best initial separation and peak shape.
-
Optimize the Isocratic or Gradient Conditions:
-
For Isocratic Elution: Based on the scouting gradient, determine an approximate isocratic mobile phase composition. Perform a series of injections with slightly different isocratic holds (e.g., 40%, 45%, 50% organic) to find the optimal retention and resolution.
-
For Gradient Elution: Adjust the slope of the gradient. A shallower gradient will increase run time but generally improves the resolution of complex mixtures.[2]
-
-
Fine-Tune Selectivity: If co-elution persists, consider using a ternary mixture of solvents (e.g., acetonitrile/methanol/water) or trying a different stationary phase (e.g., a phenyl-hexyl or C8 column).
-
Method Validation: Once the desired resolution is achieved, validate the method by assessing parameters such as reproducibility, linearity, and robustness.
Mandatory Visualizations
Caption: Workflow for solvent selection in HPLC method development.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 2. mastelf.com [mastelf.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 7. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. chiralizer.com [chiralizer.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
troubleshooting low enantiomeric excess in asymmetric synthesis reactions
Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
This guide provides a systematic approach to identifying and resolving the root causes of low enantioselectivity in your asymmetric reactions.
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?
A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1][2]
Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]
-
Precision: Ensure that repeated measurements of the same sample give consistent results.[1]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]
Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?
A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1][2]
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1][2]
-
Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the reaction. The presence of water or other impurities can drastically affect enantioselectivity.[2]
-
Catalyst/Ligand Purity: The chiral catalyst or ligand must be of high enantiomeric and chemical purity. Even small amounts of the opposite enantiomer of the ligand can lead to a significant decrease in the product's ee.
-
Metal Precursor Quality: If you are preparing the catalyst in situ, ensure the metal precursor is of high purity.
Q3: My reagents are pure, but the enantioselectivity is still not optimal. How should I approach optimizing the reaction conditions?
A3: Systematic optimization of reaction parameters is critical for achieving high enantioselectivity. Key parameters to investigate include temperature, solvent, concentration, and catalyst loading.
-
Temperature: Temperature can have a significant impact on enantioselectivity.[3] Generally, lower temperatures lead to higher ee, but this can also decrease the reaction rate. It is essential to find an optimal balance.
-
Solvent: The choice of solvent is crucial as it can influence the conformation of the catalyst-substrate complex.[4] Screening a range of solvents with different polarities and coordinating abilities is recommended.[5]
-
Concentration: Substrate and catalyst concentrations can affect the reaction kinetics and, in some cases, the enantioselectivity.[6] For enzyme-catalyzed reactions, the substrate concentration should be optimized to ensure the enzyme is operating at or near Vmax for reliable results.[7]
-
Catalyst Loading: Both too low and too high catalyst loadings can lead to a decrease in enantioselectivity. An optimal loading needs to be determined experimentally.[1]
Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess
The following tables summarize the general trends observed when varying key reaction parameters. Note that the optimal conditions are highly specific to each reaction.
Table 1: Effect of Temperature on Enantiomeric Excess
| Temperature | Enantiomeric Excess (% ee) | Reaction Rate | General Observation |
| Low | High | Slow | Lower temperatures often favor the formation of the more stable diastereomeric transition state, leading to higher enantioselectivity.[3] |
| Medium | Moderate | Moderate | A compromise between reaction rate and enantioselectivity. |
| High | Low | Fast | Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of both enantiomers, resulting in lower ee. |
Table 2: Effect of Solvent on Enantiomeric Excess
| Solvent Property | Example Solvents | Potential Impact on % ee | Rationale |
| Non-polar | Hexane, Toluene | Can be high or low | Solvent polarity affects the solubility of reactants and the catalyst, and can influence the catalyst's conformational flexibility.[4] |
| Polar Aprotic | Dichloromethane, THF | Can be high or low | The coordinating ability of the solvent can play a significant role in the structure of the active catalytic species. |
| Polar Protic | Ethanol, Methanol | Often lower | Protic solvents can compete with the substrate for binding to the catalyst, potentially disrupting the chiral environment. |
Table 3: Effect of Catalyst Loading on Enantiomeric Excess
| Catalyst Loading | Enantiomeric Excess (% ee) | General Observation |
| Too Low | May be lower | Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is typically racemic. |
| Optimal | High | The ideal concentration where the catalyzed pathway dominates and side reactions are minimized. |
| Too High | May be lower | Catalyst aggregation at high concentrations can lead to the formation of less selective or inactive species.[2] |
Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method
-
Resolution:
-
Prepare a solution containing both enantiomers (a racemic or scalemic mixture).
-
Inject the solution onto the chiral HPLC column.
-
Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[1]
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to determine the accuracy of the method.[1]
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[1]
-
-
Linearity:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer. The relationship should be linear over the desired concentration range.[1]
-
Protocol 2: Screening Reaction Conditions
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up a series of reaction vials.
-
Stock Solutions: Prepare stock solutions of the substrate, reagents, and catalyst in the reaction solvent to ensure accurate dispensing.[1]
-
Parameter Variation:
-
Temperature: Set up reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature).
-
Solvent: Run the reaction in a variety of solvents (e.g., toluene, THF, dichloromethane).
-
Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).
-
-
Analysis: After a set reaction time, quench the reactions and analyze the % ee of the product by a validated chiral HPLC or GC method.
-
Optimization: Based on the screening results, further refine the optimal conditions.
Mandatory Visualizations
Caption: A flowchart for troubleshooting low enantiomeric excess.
Caption: Effect of temperature on transition state energy and ee.
Frequently Asked Questions (FAQs)
Q: Can the work-up procedure affect the enantiomeric excess?
A: Yes, it is possible for the product to racemize during work-up or purification, especially if the newly formed stereocenter is labile (e.g., acidic or basic conditions, or exposure to high temperatures during chromatography). It is advisable to perform the work-up under mild conditions and to check the ee of the crude product before and after purification.
Q: What is a "non-linear effect" in asymmetric catalysis?
A: A non-linear effect refers to a situation where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand. This can sometimes lead to a product with a higher ee than the catalyst itself (asymmetric amplification). This phenomenon is often attributed to the formation of catalyst aggregates of different reactivity.[8]
Q: How do I know if my catalyst is deactivated?
A: Catalyst deactivation can manifest as a stalled reaction or a decrease in reaction rate over time. In some cases, it can also lead to a decrease in enantioselectivity. Common causes of deactivation include impurities in the reagents or solvent that act as catalyst poisons, or thermal decomposition of the catalyst at elevated temperatures.[2]
Q: Is it possible to increase the enantiomeric excess of my product after the reaction?
A: Yes, if the product is crystalline, it may be possible to enhance the enantiomeric excess through recrystallization. In some cases, a single recrystallization can significantly increase the ee of the final product.[9] This is particularly effective if the racemic mixture forms a conglomerate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Racemization in Dynamic Kinetic Resolution: A Technical Support Guide
Welcome to the technical support center for catalyst selection in dynamic kinetic resolution (DKR). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My racemization catalyst and enzyme are incompatible. What are the common causes and how can I solve this?
A1: Catalyst-enzyme incompatibility is a primary obstacle in developing efficient DKR processes.[1][2] This issue often arises from:
-
Direct Inhibition: The metal catalyst may denature the enzyme, or conversely, the enzyme or its additives (surfactants, stabilizers) can inhibit the racemization catalyst.[1][2]
-
Operational Mismatch: The optimal operating conditions (e.g., temperature, pH, solvent) for the enzyme and the catalyst may be significantly different.[2]
Troubleshooting Strategies:
-
Catalyst Modification:
-
Ligand Exchange: Modifying the ligands on a metal catalyst can enhance its compatibility with the enzyme. For instance, removing an amino-functionality from a cyclopentadienyl ligand in a ruthenium complex was shown to improve compatibility with enzymes.[1]
-
Immobilization: Co-immobilizing the catalyst and enzyme can create a more compatible system, sometimes resembling a bifunctional metalloenzyme.[2] Heterogenization of the catalyst can also allow for easy separation and recycling.[3]
-
-
Reaction Condition Optimization:
-
Solvent Screening: The choice of solvent can dramatically impact the performance of both catalysts. A systematic screening of solvents is recommended.
-
Base and Additive Screening: The presence of bases or other additives required for catalyst activation can interfere with the enzyme. Screening different bases (e.g., organic vs. inorganic) or additives is crucial.[4] For some ruthenium complexes, activation can be achieved without a base, simplifying the system.[5]
-
-
Alternative Catalyst Systems:
-
Consider catalysts known for their high compatibility, such as certain ruthenium cyclopentadienyl-type complexes.[1][3]
-
For specific substrates, explore alternative catalyst families. For example, copper-based catalysts have been shown to be compatible with lipases for the DKR of bis(hetero)arenols.[6]
-
Q2: The rate of racemization is too slow compared to the enzymatic resolution. How can I improve it?
A2: For a successful DKR, the rate of racemization (krac) should be significantly faster than the rate of the enzymatic reaction of the slower-reacting enantiomer (kslow), ideally krac/kslow ≥ 10.[1][2] A slow racemization will lead to a lower yield of the desired enantiomer.
Troubleshooting Strategies:
-
Increase Catalyst Loading: A straightforward approach is to increase the concentration of the racemization catalyst. However, be mindful of potential side reactions or increased incompatibility issues.
-
Elevate Reaction Temperature: Higher temperatures generally increase the rate of racemization. However, this is limited by the thermal stability of the enzyme. Using thermostable enzymes or enzyme mutants can be advantageous.[1]
-
Screen for a More Active Catalyst: Different catalysts exhibit vastly different activities. For example, Shvo's catalyst is known for its high efficiency in racemizing primary amines at elevated temperatures.[1] For secondary alcohols, various ruthenium complexes have been developed with high activity.[3][7]
-
Optimize Activators/Co-catalysts: Many racemization catalysts require an activator, such as a base or a silver salt.[3] Optimizing the type and concentration of the activator can significantly enhance the racemization rate.
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Side product formation reduces the yield and purity of the desired product. Common side reactions in DKR include:
-
Elimination: Particularly with alcohols that can form stable carbocations, dehydration can be a major side reaction, especially when using acidic racemization catalysts like zeolites.[1]
-
Hydrogenation/Reduction: If the racemization proceeds via a hydrogen transfer mechanism, unwanted reduction of the substrate or product can occur.
-
Reaction with Product: The racemization catalyst should not react with the acylated product formed during the resolution.[1][2]
Troubleshooting Strategies:
-
Catalyst Selection: Choose a catalyst that operates through a mechanism less prone to side reactions for your specific substrate. For example, for alcohols prone to elimination, avoid strongly acidic catalysts.
-
Reaction Condition Tuning: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired racemization.
-
Acyl Donor Selection: The choice of acyl donor can influence side reactions. Highly activated esters are often used to drive the acylation forward, but less reactive donors might be necessary to avoid catalyst inhibition or side reactions.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion (<50%) and Low Enantiomeric Excess (ee) | Poor catalyst-enzyme compatibility. | Screen different catalysts, modify ligands, or immobilize the catalyst/enzyme.[1][4] Optimize solvent and base.[4] |
| Slow racemization rate. | Increase catalyst loading, reaction temperature (check enzyme stability), or screen for a more active catalyst.[1] | |
| High Conversion (>50%) but Low ee | Racemization of the product. | Select a catalyst that does not interact with the acylated product. |
| Non-selective acylation by the catalyst. | Ensure the racemization catalyst itself does not catalyze the acylation. | |
| Formation of Byproducts (e.g., from elimination) | Inappropriate catalyst choice (e.g., too acidic). | Switch to a catalyst with a different mechanism (e.g., hydrogen transfer type).[1] |
| Reaction conditions are too harsh. | Lower the reaction temperature. | |
| Catalyst Deactivation | Presence of inhibitors (e.g., from enzyme preparation). | Purify enzyme or use a more robust catalyst. Consider air-stable catalysts for reactions run under aerobic conditions.[9][10] |
| Incompatible acyl donor. | Screen alternative acyl donors. For example, isopropenyl acetate is compatible with many Ru-lipase systems.[7] |
Catalyst Performance Data
The following tables summarize the performance of various racemization catalysts in the DKR of different substrates.
Table 1: DKR of Secondary Alcohols
| Racemization Catalyst | Enzyme | Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| Ruthenium Complex 4 | Novozym-435 | 1-Phenylethanol | RT | 3 | >99 | >99 | [1] |
| Ruthenium Complex 8 + Ionic Surfactant | Burkholderia cepacia lipase | α-Arylpropargyl alcohols | 25-60 | N/A | High | High | [1] |
| Rh2(OAc)4 + o-phenanthroline | Lipase | 1-Phenylethanol | N/A | N/A | 60 | 98 | [1] |
| VOSO4 | Novozym-435 | Benzylic alcohols | 80 | N/A | High | High | [2] |
| Air-stable Ru Complex 5b + Ag2O | Novozym-435 | 1-(Naphthalen-1-yl)ethanol | RT | 20 | 98 | >99 | [11] |
Table 2: DKR of Amines
| Racemization Catalyst | Enzyme | Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| Pd on BaSO4 | Novozym-435 | Benzylic primary amines | 70 | 24-72 | High | High | [1] |
| Shvo's Catalyst (1 ) | N/A | Primary amines | 110 | N/A | N/A | N/A | [1] |
| Pd0-AmP-MCF | Novozym-435 | Primary benzylic amines | 70 | N/A | High | Excellent | [2] |
| Raney Ni / Raney Co | Novozym-435 | Primary amines | 70-80 | 48-120 | Low | Low | [2] |
Experimental Protocols
General Procedure for DKR of a Secondary Alcohol with a Ruthenium Catalyst
This protocol is a generalized procedure based on common practices reported in the literature.[3][11]
-
Catalyst Activation (if required): In a reaction vessel under an inert atmosphere (e.g., Argon), dissolve the ruthenium catalyst (e.g., complex 4 , 0.05-2 mol%) in a suitable solvent (e.g., toluene). If an activator is needed (e.g., a base like KOtBu or a salt like Ag2O), add it to the solution and stir at room temperature for the recommended time.
-
Reaction Setup: To the activated catalyst solution, add the racemic secondary alcohol (1 equivalent), the lipase (e.g., Novozym-435, by weight), and the acyl donor (e.g., isopropenyl acetate, 1.5-3 equivalents).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chiral method (e.g., chiral GC or HPLC) to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, filter off the enzyme and any heterogeneous catalyst. The filtrate can then be concentrated and purified by standard methods such as column chromatography to isolate the enantioenriched product.
Visualized Workflows and Pathways
Logical Workflow for Catalyst Selection in DKR
Caption: A decision-making workflow for selecting and optimizing a racemization catalyst for DKR.
This guide provides a starting point for addressing common challenges in catalyst selection for DKR. Successful implementation will always depend on careful experimental design and systematic optimization for the specific substrate and enzyme system.
References
- 1. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Air-stable racemization catalyst for dynamic kinetic resolution of secondary alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Enantiomeric Excess Determination of (1R)-1-Phenylethanamine: A Comparative Analysis of Chiral HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. (1R)-1-phenylethanamine is a vital chiral building block in the synthesis of numerous pharmaceuticals, making the precise measurement of its enantiomeric purity essential. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with other widely used analytical techniques for determining the enantiomeric excess of this compound. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to assist in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound is governed by factors such as the required accuracy, sample throughput, and available instrumentation. Chiral HPLC is often considered the gold standard due to its high resolution and broad applicability.[1] However, alternative methods like chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) offer distinct advantages in specific contexts.[2]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral NMR Spectroscopy | Chiral Circular Dichroism (CD) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomer derivatives on a chiral capillary column. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Differential absorption of left and right circularly polarized light by enantiomers. |
| Sample Derivatization | Not always required. | Often required to increase volatility and improve separation. | Not required, but a chiral solvating or derivatizing agent is added. | Not required. |
| Typical Resolution (Rs) | > 1.5 is achievable for baseline separation.[3] | High resolution is often achieved. | Not applicable (separation of signals in ppm). | Not applicable. |
| Analysis Time | Typically 10-30 minutes. | Can be faster than HPLC, often under 15 minutes. | Very fast, typically a few minutes per sample. | Very fast, suitable for high-throughput screening.[4] |
| Accuracy | High, with proper method validation. | High, with proper calibration. | Generally lower than chromatographic methods. | Can have errors of less than 10% with proper calibration.[5] |
| Precision | High, with RSD values often <2%. | High, with good reproducibility. | Moderate, dependent on signal-to-noise and integration. | Good for rapid screening. |
| Limit of Detection (LOD) | Can reach ng/mL levels. | Can be very low (pg level) with sensitive detectors. | Higher than chromatographic methods (mg to µg range). | Dependent on the chromophore and instrument sensitivity. |
| Instrumentation | HPLC system with a chiral column and UV detector. | GC system with a chiral column and FID or MS detector. | NMR spectrometer. | CD spectropolarimeter. |
| Advantages | Widely applicable, robust, well-established.[1] | High efficiency, suitable for volatile compounds. | Non-destructive, provides structural information. | Rapid analysis, suitable for high-throughput screening.[4] |
| Disadvantages | Higher cost of chiral columns, moderate analysis time. | Requires derivatization for non-volatile samples. | Lower sensitivity and accuracy compared to chromatography. | Less universally applicable, requires a chromophore near the stereocenter. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the differential interaction of the 1-phenylethanamine enantiomers with a chiral stationary phase. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[6]
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or iso-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation. For example, Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) as an additive to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[7]
-
Temperature: 25 °C.
Sample Preparation:
-
Dissolve a known amount of the 1-phenylethanamine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC)
For GC analysis, 1-phenylethanamine is typically derivatized to increase its volatility. N-trifluoroacetyl derivatization is a common approach.[8]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Derivatization Procedure:
-
Dissolve approximately 5 mg of the 1-phenylethanamine sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride.
-
Heat the mixture if necessary to ensure complete reaction.
-
The resulting diastereomeric derivatives can be directly analyzed.
Chromatographic Conditions:
-
Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Isothermal at 130 °C.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
Data Analysis: The % ee is calculated from the peak areas of the two diastereomeric derivatives, similar to the HPLC method.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique utilizes a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.[2] (S)-Mandelic acid is a common chiral solvating agent for amines.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 1-phenylethanamine sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-Mandelic acid, to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomeric complex. The methyl or methine proton signals of 1-phenylethanamine are often used for this purpose. The % ee is calculated from the integral values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 Where Integral₁ is the integration value of the signal for the major diastereomer and Integral₂ is the integration value for the minor diastereomer.
Experimental Workflow
The general workflow for determining the enantiomeric excess of this compound involves several key steps, from sample preparation to data analysis and interpretation.
Caption: Workflow for enantiomeric excess determination.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Chiral HPLC remains a robust and widely applicable method, providing high accuracy and resolution. Chiral GC, often requiring derivatization, offers a high-efficiency alternative, particularly for volatile samples. Chiral NMR spectroscopy provides a rapid, non-destructive method that is well-suited for reaction monitoring, although with lower sensitivity. Circular Dichroism is a powerful tool for high-throughput screening, where speed is a critical factor. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation. For routine quality control, chiral HPLC is often the method of choice, while for rapid screening in process development, chiral NMR or CD may be more suitable.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of the enantiomeric composition of 1-phenylethylamine based on its quenching of the fluorescence of 2,2′-dihydroxy-1,1′-binaphthalene - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 8. Quantitative determination of amphetamine and alpha-phenylethylamine enantiomers in judicial samples using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
calculating enantiomeric excess from observed optical rotation
A Comparative Guide to Determining Enantiomeric Excess
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical parameter in asymmetric synthesis, quality control, and pharmacological studies. Enantiomeric excess quantifies the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other.[1] This guide provides a comparative analysis of the primary method for determining ee—optical rotation—alongside modern chromatographic and spectroscopic alternatives, supported by experimental data and detailed protocols.
The Principle of Enantiomeric Excess
A chiral molecule can exist as two non-superimposable mirror images known as enantiomers.[1] A 1:1 mixture of two enantiomers is called a racemic mixture and is optically inactive, exhibiting an enantiomeric excess of 0%.[1][2] Conversely, a sample containing a single, pure enantiomer has an ee of 100%.[1][3] Enantiomeric excess is a measure of the purity of the sample beyond a racemic state.[4][5]
Method 1: Calculation from Observed Optical Rotation (Polarimetry)
Polarimetry is the traditional method for determining enantiomeric excess. It relies on the principle that enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[6][7] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.[6]
Core Formula:
The enantiomeric excess (ee), often considered equivalent to optical purity, is calculated by comparing the observed specific rotation of the mixture to the specific rotation of a pure enantiomer.[4][8][9]
% ee = (|α|observed / |α|max) x 100
Where:
-
|α|observed is the absolute value of the specific rotation of the mixture.
-
|α|max is the absolute value of the specific rotation of the pure, major enantiomer.
The specific rotation [α] is a physical constant for a given compound under specific conditions and is calculated from the observed rotation α using the formula:[7][10]
[α] = α / (l * c)
Where:
-
α is the observed rotation in degrees.[10]
-
l is the path length of the sample tube in decimeters (dm).[10]
-
c is the concentration of the solution in g/mL.[10]
It is crucial to note that specific rotation is dependent on temperature, the wavelength of light used (typically the sodium D-line at 589 nm), and the solvent.[6][10]
Experimental Protocol: Polarimetry
-
Instrument Preparation: Turn on the polarimeter and allow the light source (e.g., sodium lamp) to warm up for at least 10 minutes to ensure a stable output.[11]
-
Blank Measurement: Fill a clean polarimeter cell (e.g., 1 dm length) with the pure solvent that will be used to dissolve the sample.[11] Ensure no air bubbles are present.[12][13][14] Place the cell in the instrument and perform a "zero" or "blank" measurement to calibrate the baseline.[11]
-
Sample Preparation: Accurately weigh the chiral sample and dissolve it in a precise volume of the chosen solvent to achieve a known concentration (c).[11] For instance, dissolve 10-15 mg of the analyte in 1.5 mL of solvent.[11]
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, again ensuring the absence of air bubbles.[14] Place the cell in the instrument and record the observed optical rotation (α).[11] Note the temperature during the measurement.[11]
-
Calculation: Use the recorded α, known concentration (c), and path length (l) to calculate the observed specific rotation [α]observed. Then, use the literature value for the specific rotation of the pure enantiomer [α]max to calculate the enantiomeric excess.
Comparison of Analytical Methods for Enantiomeric Excess Determination
While polarimetry is a foundational technique, modern methods often provide higher accuracy and more detailed information. The primary alternatives are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Polarimetry | Chiral Chromatography (HPLC/GC) | NMR Spectroscopy |
| Principle | Measures the bulk rotation of plane-polarized light by the sample.[15] | Physically separates enantiomers based on differential interactions with a chiral stationary phase.[16][17] | Uses a chiral resolving or solvating agent to induce chemical shift differences between enantiomers, allowing for their distinction and quantification.[18][19] |
| Calculation | % ee = ([α]obs / [α]max) x 100 | `% ee = | (Area₁ - Area₂) / (Area₁ + Area₂) |
| Pure Standard | Required. The specific rotation of the pure enantiomer ([α]max) must be known.[20] | Not required for ee calculation. Required to identify which peak corresponds to which enantiomer.[21] | Not required for ee calculation. Required to assign signals to specific enantiomers. |
| Accuracy | Moderate; can be affected by impurities, concentration, solvent, and temperature.[20] | High; considered the "gold standard" for its accuracy and reproducibility.[16] | High; provides accurate quantification based on signal integration.[22] |
| Sensitivity | Low to moderate. | High; can detect trace amounts of enantiomeric impurities.[23] | Moderate; depends on the analyte and the chiral agent used. |
| Sample Info | Provides only the net optical rotation of the mixture. | Provides separation, quantification, and retention time for each enantiomer. | Provides structural information and quantification of each enantiomer in the presence of the chiral agent. |
| Throughput | High; measurements are rapid once the sample is prepared. | Low to moderate; dependent on chromatographic run time. | Moderate; sample preparation is quick, but NMR acquisition can take several minutes. |
Alternative Methods: Protocols and Principles
Chiral Chromatography (HPLC and GC)
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that have become the industry standard for accurately determining ee.[16][23]
Principle: These methods employ a chiral stationary phase (CSP) within the chromatography column. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[17] This difference in interaction strength leads to different retention times, causing the enantiomers to separate and elute from the column at different times. A detector (e.g., UV for HPLC, FID for GC) measures the amount of each enantiomer, and the peak areas in the resulting chromatogram are proportional to their concentration.[24]
Experimental Protocol: General Chiral HPLC
-
Sample Preparation: Dissolve the sample in a suitable solvent, ideally the mobile phase, to a known concentration (e.g., ~1 mg/mL).[16]
-
Method Development:
-
Column Selection: Choose an appropriate chiral column (e.g., polysaccharide-based CSPs are common).[16]
-
Mobile Phase: Select a mobile phase (e.g., a mixture of n-hexane and isopropanol) that provides good resolution of the enantiomers.[16]
-
Optimization: Adjust parameters such as mobile phase composition, flow rate (e.g., 1.0 mL/min), and column temperature to achieve baseline separation of the two enantiomer peaks.[16]
-
-
Analysis: Inject the sample into the HPLC system.
-
Data Processing: Integrate the peak areas of the two enantiomer signals in the chromatogram.
-
Calculation: Calculate the enantiomeric excess using the formula based on the integrated peak areas.[1][24]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric excess by converting the enantiomeric pair into diastereomers in situ.
Principle: Enantiomers have identical NMR spectra in an achiral solvent. However, by adding a chiral resolving agent (CRA) or a chiral solvating agent (CSA), transient diastereomeric complexes are formed.[19] Since diastereomers have different physical and chemical properties, they are no longer spectroscopically equivalent. This results in distinct, separate signals in the NMR spectrum for each enantiomer, which can then be integrated for quantification.[18][22]
Experimental Protocol: NMR with a Chiral Resolving Agent
-
Sample Preparation: Dissolve an accurately weighed amount of the analyte in a suitable deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of the analyte to identify key signals.
-
Add Chiral Agent: Add an enantiomerically pure chiral resolving agent (e.g., a chiral lanthanide shift reagent or Mosher's acid derivative) to the NMR tube.
-
Acquire Final Spectrum: Run a second ¹H NMR spectrum. The presence of the chiral agent should cause a previously singlet proton signal (or a set of signals) from the analyte to split into two distinct signals corresponding to the two diastereomeric complexes.
-
Data Processing: Integrate the areas of these two newly resolved signals.
-
Calculation: Determine the enantiomeric excess from the ratio of the integrals.
Visualizing the Concepts
To better illustrate the relationships and workflows, the following diagrams are provided.
Caption: Relationship between enantiomers, mixtures, and optical rotation measurement.
Caption: Comparative workflow for determining enantiomeric excess.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 3. Illustrated Glossary of Organic Chemistry - Enantiomeric excess; ee; homochiral; optically pure; optical purity [chem.ucla.edu]
- 4. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 5. Enantiomeric Excess | Formula, Calculation & Example - Video | Study.com [study.com]
- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. iitr.ac.in [iitr.ac.in]
- 14. satish0402.weebly.com [satish0402.weebly.com]
- 15. torontech.com [torontech.com]
- 16. benchchem.com [benchchem.com]
- 17. gcms.cz [gcms.cz]
- 18. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of enantiomeric excess [ch.ic.ac.uk]
- 21. uma.es [uma.es]
- 22. pubs.acs.org [pubs.acs.org]
- 23. heraldopenaccess.us [heraldopenaccess.us]
- 24. physicsforums.com [physicsforums.com]
Performance Showdown: (1R)-1-Phenylethanamine vs. Cinchonidine in Profen Resolution
A Comparative Guide for Researchers in Drug Development and Stereoselective Synthesis
The resolution of racemic profens, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs), into their constituent enantiomers is of paramount importance in the pharmaceutical industry. The therapeutic activity of profens typically resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects. This guide provides a detailed comparison of the performance of two chiral resolving agents, (1R)-1-phenylethanamine and cinchonidine, for the resolution of profens, with a focus on ketoprofen as a representative example. This analysis is supported by experimental data to aid researchers in selecting the optimal resolving agent for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the resolution of racemic ketoprofen using this compound and cinchonidine. The data is compiled from published experimental findings to provide a direct comparison of yield and enantiomeric excess (e.e.) achieved.
| Resolving Agent | Profen | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of S-Ketoprofen |
| This compound | Ketoprofen | 72% | Data not available in the cited literature |
| Cinchonidine | Ketoprofen | 44% (initial), 31% (after recrystallization) | 86% (initial), 97% (after recrystallization) |
Note: While a direct comparison of enantiomeric excess for this compound with ketoprofen via diastereomeric salt crystallization was not available in the searched literature, the yield of the diastereomeric salt provides a valuable point of comparison. The data for cinchonidine demonstrates a trade-off between yield and enantiomeric purity with recrystallization.
Delving into the Details: Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are the experimental protocols for the resolution of racemic ketoprofen with cinchonidine and the formation of the diastereomeric salt with this compound.
Resolution of Racemic Ketoprofen with Cinchonidine
This protocol is adapted from a patented method for the resolution of ketoprofen.[1]
Materials:
-
Racemic ketoprofen
-
Cinchonidine
-
Ethyl acetate
-
Methanol
-
10% Aqueous Hydrochloric Acid
-
Ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: A solution of 115g (0.59 mol) of racemic ketoprofen in 2.8 L of ethyl acetate is prepared and heated to 50°-60° C with vigorous stirring. To this solution, 155 g (0.53 mol) of cinchonidine is added.
-
Crystallization: The mixture is then diluted with 280 mL of methanol and cooled to 35° C. The solution is seeded with a small amount of 98% enantiomerically pure S-ketoprofen-cinchonidine salt to induce crystallization. The mixture is stirred at room temperature for 16 hours and then at 0° C for 5-6 hours.
-
Isolation of Diastereomeric Salt: The precipitated diastereomeric salt is collected by vacuum filtration, washed three times with ethyl acetate and three times with ether, and then dried under vacuum for 16 hours. This yields the initial diastereomeric salt.
-
Recrystallization (Optional but Recommended): For higher enantiomeric purity, the obtained salt is recrystallized from a 10:1 mixture of ethyl acetate and methanol.
-
Liberation of S-Ketoprofen: The diastereomerically pure salt is dissolved in 10% aqueous HCl. The acidic solution is then extracted with ether. The combined ether extracts are washed with additional 10% aqueous HCl. The organic layer is dried over MgSO₄, and the solvent is removed in vacuo to yield enantiomerically enriched S-ketoprofen.
Formation of Diastereomeric Salt of (S)-Ketoprofen with this compound
This protocol is based on the method described by Rossi et al. for the preparation of the diastereomeric salt for solid-state analysis.[2][3]
Materials:
-
(S)-Ketoprofen
-
(R)-(+)-1-Phenylethylamine (this compound)
-
Methanol
Procedure:
-
Salt Formation: In a suitable vessel, (S)-ketoprofen and a stoichiometric equivalent of (R)-(+)-1-phenylethylamine are dissolved in methanol.
-
Crystallization: The solution is stirred under magnetic stirring. After a period of 5 days, slow evaporation of the solvent at room temperature leads to the formation of colorless platelet crystals of the diastereomeric salt.
-
Isolation: The crystals are isolated from the solution. The reported yield for this process is 72%.
Visualizing the Workflow: Profen Resolution
The following diagram illustrates the general workflow for the resolution of a racemic profen using a chiral resolving agent via diastereomeric salt formation.
References
Navigating the Chiral Maze: A Comparative Guide to (1R)-1-Phenylethanamine Derivatives as Resolving Agents
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). The use of chiral resolving agents to form diastereomeric salts that can be separated by fractional crystallization remains a widely employed and scalable technique. Among the arsenal of resolving agents, (1R)-1-phenylethanamine and its derivatives have proven to be versatile and effective for the resolution of racemic acids. This guide provides an objective comparison of the performance of this compound and its derivatives against other alternatives, supported by experimental data and detailed protocols.
The Power of Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture of an acidic compound with a single enantiomer of a chiral base, such as this compound. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. This disparity in physical properties allows for their separation, typically through fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind. Subsequently, the resolved enantiomer of the acid can be liberated from the crystallized salt by treatment with a strong acid.
Performance Comparison of Resolving Agents
The efficacy of a resolving agent is paramount for an efficient and high-yielding resolution process. The choice of the resolving agent and the reaction conditions, such as the solvent, temperature, and stoichiometry, can significantly impact the diastereomeric excess (d.e.) of the crystallized salt and the overall yield of the desired enantiomer.
Here, we present a comparative overview of the performance of this compound and its derivatives in the resolution of profens, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).
Resolution of Ibuprofen
| Resolving Agent | Racemic Acid:Resolving Agent Ratio | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) of Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen | Reference |
| (S)-(-)-1-Phenylethanamine | 1:0.5 | Aqueous KOH | 53% | 40% | Not specified | [1] |
| (S)-(-)-1-Phenylethanamine | Not specified | Aqueous KOH | Not specified | Not specified | 88.14% | [2] |
| L-Lysine | Not specified | Not specified | Not specified | Not specified | Not specified | A common resolving agent with differing salt solubilities. |
Resolution of Ketoprofen
| Resolving Agent | Racemic Acid:Resolving Agent Ratio | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Purity of Recovered (S)-Ketoprofen | Reference |
| Cinchonidine | Not specified | Ethyl acetate/methanol (10:1) | 31% | 97% | [3] |
| (R)-α-Phenylethylamine | Not specified | Not specified | Not specified | Not specified | Mentioned as a resolving agent for ketoprofen.[3] |
Resolution of Naproxen
| Resolving Agent | Racemic Acid:Resolving Agent Ratio | Solvent | Key Feature | Reference |
| Chiral Amine (Pope-Peachy method) | 1:0.5 (+ 0.5 eq. achiral amine) | Not specified | Increased difference in salt solubilities. | [4] |
The Novelty of this compound Derivatives
The modification of the basic this compound structure can lead to resolving agents with improved performance. A notable example is the N-benzylation of this compound to form (R)-(+)-N-benzyl-1-phenylethylamine. This derivative has shown enhanced resolution efficiency for certain racemic acids.
A study on the resolution of 4-chloromandelic acid demonstrated that (R)-(+)-N-benzyl-1-phenylethanamine achieved a significantly higher resolution efficiency compared to its parent compound, (R)-(+)-phenylethylamine (84.3% vs. 71.4%). This improvement is attributed to factors such as enhanced molecular recognition and different crystal packing of the diastereomeric salts.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in a laboratory setting. Below are representative protocols for the resolution of racemic ibuprofen using (S)-(-)-1-phenylethanamine.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethanamine
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-phenylethylamine
-
Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄)
-
Methyl-t-butyl ether (MTBE)
-
2-Propanol
-
Deionized water
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, etc.)
-
Heating/stirring plate
-
Vacuum filtration apparatus
Procedure:
Part A: Formation and Isolation of the Diastereomeric Salt [5]
-
In a 125-mL Erlenmeyer flask, dissolve 1.0 g of racemic ibuprofen in 15 mL of 0.25 M KOH solution.
-
Heat the mixture in a boiling water bath. Most of the ibuprofen should dissolve.
-
In a dropping funnel, place 0.5 mL of (S)-(-)-1-phenylethanamine.
-
Slowly add the amine dropwise to the heated ibuprofen solution. A precipitate should form within minutes.
-
Continue heating the mixture for an additional 30 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of ice-cold water.
Part B: Recrystallization of the Diastereomeric Salt [5]
-
Transfer the collected solid to a 50 mL beaker.
-
Add a few mL of 2-propanol and heat the mixture to boiling.
-
Continue to add 2-propanol slowly until all the solid dissolves.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the recrystallized salt by vacuum filtration and wash with a small amount of ice-cold water.
Part C: Liberation of (S)-(+)-Ibuprofen [5]
-
Transfer the recrystallized salt to a 50 mL beaker.
-
Add 10 mL of 2 M H₂SO₄ and a stirring bar. Stir for several minutes.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with MTBE.
-
Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the MTBE by rotary evaporation to yield the enantiomerically enriched ibuprofen.
Workflow and Logical Relationships
The process of diastereomeric salt resolution follows a logical and sequential workflow. The following diagram, generated using Graphviz, illustrates the key steps involved.
Caption: A flowchart illustrating the key stages of chiral resolution via diastereomeric salt formation.
Conclusion
This compound and its derivatives stand as robust and valuable tools in the field of chiral resolution. The novelty of these derivatives, such as N-benzyl-1-phenylethanamine, lies in their potential to offer enhanced resolution efficiency through structural modifications that influence intermolecular interactions and crystal packing. The selection of the optimal resolving agent and the meticulous optimization of experimental conditions are crucial for achieving high yields and enantiomeric purities. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in drug development to effectively utilize these resolving agents in their pursuit of enantiomerically pure compounds.
References
A Comparative Guide to the Efficacy of (1R)-1-Phenylethanamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity in the construction of chiral molecules. (1R)-1-Phenylethanamine, a readily available and cost-effective chiral amine, has proven to be a valuable tool in directing stereoselective transformations. This guide provides an objective comparison of the performance of this compound with other widely used chiral auxiliaries, namely Evans' oxazolidinones and pseudoephedrine-based auxiliaries, in the context of diastereoselective alkylation of amide enolates. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
The stereochemical control exerted by this compound is primarily attributed to the steric hindrance imposed by the bulky phenyl group. This group effectively shields one face of the corresponding amide enolate, directing the approach of an incoming electrophile to the less hindered face, thus leading to high diastereoselectivity.
Performance Comparison in Asymmetric Alkylation
The following table summarizes the performance of this compound, Evans' oxazolidinone, and pseudoephedrine auxiliaries in the diastereoselective alkylation of N-propionyl amides with various electrophiles. The data presented is compiled from various literature sources to provide a comparative overview.
| Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Benzyl bromide | LDA | THF | -78 to 0 | 95:5 | 85 |
| Ethyl iodide | LDA | THF | -78 to 0 | 90:10 | 82 | |
| Allyl bromide | LDA | THF | -78 to 0 | 92:8 | 88 | |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Benzyl bromide | NaHMDS | THF | -78 | >99:1 | 90-95[1] |
| Ethyl iodide | NaHMDS | THF | -78 | 94:6 | 85 | |
| Allyl iodide | NaHMDS | THF | -78 | 98:2 | 61-77[2] | |
| (+)-Pseudoephedrine | Benzyl bromide | LDA | THF/LiCl | 0 | 97:3 | 90[3] |
| Ethyl iodide | LDA | THF/LiCl | 0 | 98:2 | 91 | |
| n-Butyl iodide | LDA | THF/LiCl | 0 | ≥99:1 | 80[3] |
Key Observations:
-
Evans' oxazolidinone auxiliary consistently provides the highest levels of diastereoselectivity across a range of electrophiles, often exceeding 99:1.
-
Pseudoephedrine also demonstrates excellent diastereoselectivity, particularly with the addition of lithium chloride, which is crucial for high yields and selectivities.
-
This compound offers good to high levels of diastereoselectivity, making it a viable and economical alternative, although it may not reach the exceptionally high ratios observed with Evans' auxiliaries in all cases.
Experimental Protocols
Detailed methodologies for the key steps in utilizing these chiral auxiliaries in asymmetric alkylation are provided below.
I. Acylation of the Chiral Auxiliary
The first step involves the formation of an amide bond between the chiral auxiliary and a carboxylic acid (or its derivative).
Protocol for this compound:
-
To a solution of the carboxylic acid (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and an activating agent such as 4-dimethylaminopyridine (DMAP) (0.1 eq.) at 0 °C.
-
Stir the mixture for 15-30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl amide.
Protocol for Evans' Oxazolidinone:
-
To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in an anhydrous solvent like THF, cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (1.1 eq.) and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
Protocol for Pseudoephedrine:
-
To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the pseudoephedrine amide.
II. Diastereoselective Alkylation
This step involves the formation of a stereocenter via the alkylation of the enolate derived from the N-acyl amide.
General Protocol:
-
Dissolve the N-acyl amide (1.0 eq.) in a dry ethereal solvent (e.g., THF) under an inert atmosphere. For pseudoephedrine amides, add anhydrous LiCl (4-6 eq.).
-
Cool the solution to -78 °C.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05-1.2 eq.) to generate the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the alkylating agent (e.g., alkyl halide) (1.1-1.5 eq.) to the enolate solution.
-
Stir the reaction at -78 °C or allow it to slowly warm to a higher temperature (e.g., 0 °C or room temperature) until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).
-
Purify the major diastereomer by flash column chromatography.
III. Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.
General Protocol for Amide Hydrolysis:
-
Dissolve the purified alkylated N-acyl amide in a suitable solvent (e.g., a mixture of THF and water, or an acidic solution).
-
For Evans' auxiliaries, a common method is hydrolysis with LiOH and H₂O₂ in a THF/water mixture at 0 °C.
-
For phenylethylamine and pseudoephedrine amides, acidic hydrolysis (e.g., refluxing in aqueous HCl or H₂SO₄) or basic hydrolysis (e.g., refluxing in aqueous NaOH or KOH) can be employed.
-
After the reaction is complete, neutralize the reaction mixture if necessary.
-
Extract the desired product (e.g., carboxylic acid) with an organic solvent.
-
The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.
Visualizing the Workflow
The following diagrams illustrate the general workflow and the principle of stereochemical control in asymmetric synthesis using a chiral auxiliary.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Steric hindrance model for diastereoselective alkylation.
Conclusion
This compound serves as an effective and economical chiral auxiliary for the asymmetric alkylation of amides. While it may not consistently achieve the exceptionally high diastereoselectivities of Evans' oxazolidinones, it provides a reliable method for inducing chirality with good to excellent results. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, cost considerations, and the ease of removal of the auxiliary. This guide provides the necessary data and protocols to assist researchers in selecting the most suitable chiral auxiliary for their synthetic endeavors.
References
A Comparative Guide to the Spectroscopic Analysis of (1R)-1-Phenylethanamine and Its Stereoisomers
This guide provides a detailed comparison of the spectroscopic data for (1R)-1-phenylethanamine, its enantiomer (1S)-1-phenylethanamine, and the corresponding racemic mixture. It is intended for researchers, scientists, and professionals in drug development who rely on precise analytical data for chiral identification and characterization. This document summarizes key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in comparative tables, outlines the experimental protocols for data acquisition, and illustrates the analytical workflow for distinguishing these stereoisomers.
Spectroscopic Data Comparison
The standard spectroscopic techniques of NMR and IR are fundamental for structural elucidation. However, for chiral molecules like 1-phenylethanamine, the spectra of the individual enantiomers are identical in an achiral solvent environment. The racemic mixture will also produce the same spectra. The differentiation between enantiomers typically requires a chiral environment, such as a chiral solvent or a chiral derivatizing/resolving agent, which is discussed in the workflow section.
¹H NMR Data
The proton NMR spectra of the (R)-, (S)-, and racemic forms of 1-phenylethanamine are indistinguishable under standard achiral conditions. The chemical shifts provide information about the electronic environment of the protons.
| Assignment | This compound | (1S)-1-phenylethanamine | Racemic 1-phenylethanamine |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Aromatic-H (m) | 7.37 - 7.24 ppm (5H) | 7.37 - 7.24 ppm (5H) | 7.37 - 7.24 ppm (5H)[1] |
| CH (q) | 4.13 ppm (1H, J=6 Hz) | 4.13 ppm (1H, J=6 Hz) | 4.13 ppm (1H, q, J=6 Hz)[1] |
| NH₂ (s) | 1.56 ppm (2H) | 1.56 ppm (2H) | ~1.5 - 1.6 ppm (2H) |
| CH₃ (d) | 1.40 ppm (3H, J=9 Hz) | 1.40 ppm (3H, J=9 Hz) | 1.40 ppm (3H, d, J=9 Hz)[1] |
¹³C NMR Data
Similar to ¹H NMR, the ¹³C NMR spectra for the enantiomers and the racemate are identical in an achiral solvent.
| Assignment | This compound | (S)-1-phenylethanamine | Racemic 1-phenylethanamine |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Aromatic C (Quaternary) | 147.7 ppm | 147.7 ppm | 147.66 ppm[1] |
| Aromatic CH | 128.9 ppm | 128.9 ppm | 128.85 ppm[1] |
| Aromatic CH | 127.2 ppm | 127.2 ppm | 127.24 ppm[1] |
| Aromatic CH | 126.1 ppm | 126.1 ppm | 126.07 ppm[1] |
| CH | 51.7 ppm | 51.7 ppm | 51.69 ppm[1] |
| CH₃ | 25.8 ppm | 25.8 ppm | 25.79 ppm[1] |
Infrared (IR) Spectroscopy Data
The vibrational frequencies in the IR spectra of the enantiomers and the racemate are also identical. The key absorptions correspond to the characteristic functional groups present in the molecule.
| Assignment | This compound (cm⁻¹) | (S)-1-phenylethanamine (cm⁻¹) | Racemic 1-phenylethanamine (cm⁻¹) |
| N-H Stretch (Amine) | ~3300 - 3400 (m, br) | ~3300 - 3400 (m, br) | ~3300 - 3400 (m, br) |
| Aromatic C-H Stretch | ~3020 - 3080 (m) | ~3020 - 3080 (m) | ~3020 - 3080 (m) |
| Aliphatic C-H Stretch | ~2850 - 2970 (m) | ~2850 - 2970 (m) | ~2850 - 2970 (m) |
| N-H Bend (Amine) | ~1600 (m) | ~1600 (m) | ~1600 (m) |
| Aromatic C=C Bending | ~1450, 1495 (m) | ~1450, 1495 (m) | ~1450, 1495 (m) |
| C-N Stretch | ~1000 - 1250 (m) | ~1000 - 1250 (m) | ~1000 - 1250 (m) |
| Aromatic C-H Out-of-Plane Bend | ~690 - 750 (s) | ~690 - 750 (s) | ~690 - 750 (s) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For a ¹H NMR spectrum, dissolve approximately 5-25 mg of the amine sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
For a ¹³C NMR spectrum, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
The CDCl₃ solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.
-
-
Instrument Setup :
-
Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Insert the sample into the NMR probe.
-
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.
-
Acquire the ¹H spectrum. A sufficient number of scans (typically 8-16) should be averaged to ensure a good signal-to-noise ratio.
-
For the ¹³C spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (Neat Liquid)
-
Sample Preparation :
-
This method is suitable for pure liquid samples ("neat").
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of residues. Handle them by the edges to avoid transferring moisture from your fingers.
-
Place one to two drops of the liquid amine onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.
-
-
Instrument Setup :
-
Place the assembled salt plates into the sample holder in the FT-IR spectrometer's sample compartment.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the sample in the beam path and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the wavenumbers (cm⁻¹) of the major absorption peaks.
-
Mandatory Visualization
Workflow for Chiral Discrimination by NMR
Standard NMR spectroscopy cannot differentiate between enantiomers. However, by introducing a chiral resolving agent, the enantiomers are converted into diastereomers, which have distinct chemical environments and, therefore, different NMR spectra. This allows for their differentiation and the determination of enantiomeric excess.
Caption: Workflow for distinguishing stereoisomers of 1-phenylethanamine using NMR spectroscopy.
References
A Comparative Guide to Chiral HPLC Separation of 1-Phenylethylamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 1-phenylethylamine is a critical analytical challenge in various fields, including pharmaceutical development and asymmetric synthesis, where the stereochemistry of chiral amines dictates their biological activity and efficacy. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers. This guide provides a comparative overview of two commonly employed CSPs for this application: the polysaccharide-based Chiralcel OD-H and the Pirkle-type Whelk-O1.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving optimal separation of 1-phenylethylamine enantiomers. Below is a summary of typical performance data obtained using a Chiralcel OD-H column. While direct comparative data for a Whelk-O1 column under identical conditions for 1-phenylethylamine was not available in the reviewed literature, the Whelk-O1 is recognized for its broad applicability in separating various racemates, including primary amines.
| Parameter | Chiralcel OD-H | Whelk-O1 |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel | (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene bonded to silica gel |
| Typical Mobile Phase | n-Hexane / Isopropanol / Diethylamine | n-Hexane / Isopropanol / Trifluoroacetic Acid |
| Retention Time (min) | (S)-enantiomer: ~5.8(R)-enantiomer: ~6.5 | Data not available for direct comparison |
| Selectivity Factor (α) | ~1.2 | Data not available for direct comparison |
| Resolution (Rs) | >1.5 | Generally provides good resolution for primary amines |
Note: The performance data for Whelk-O1 is generalized based on its known characteristics for separating primary amines. Specific retention times, selectivity, and resolution will be highly dependent on the exact analytical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation protocols. The following sections outline the experimental conditions for the separation of 1-phenylethylamine enantiomers on a Chiralcel OD-H column.
Method 1: Chiral Separation using Chiralcel OD-H
Objective: To achieve baseline separation of (R)- and (S)-1-phenylethylamine using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of racemic 1-phenylethylamine dissolved in the mobile phase.
Experimental Workflow
The general workflow for chiral HPLC analysis is depicted in the following diagram. This process outlines the key steps from sample preparation to data analysis, providing a logical sequence for researchers to follow.
Conclusion
Both Chiralcel OD-H and Whelk-O1 are effective chiral stationary phases for the separation of 1-phenylethylamine enantiomers. The choice between a polysaccharide-based CSP like Chiralcel OD-H and a Pirkle-type CSP like Whelk-O1 will depend on the specific requirements of the analysis, including the desired selectivity, run time, and economic considerations. The provided experimental protocol for the Chiralcel OD-H column offers a robust starting point for method development. Researchers are encouraged to optimize the mobile phase composition and other chromatographic parameters to achieve the best possible separation for their specific application.
A Comparative Guide to Determining Enantiomeric Composition: Fluorescence Quenching vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric composition is a critical analytical challenge in the pharmaceutical industry, where the therapeutic activity and potential toxicity of a drug can be enantiomer-dependent. This guide provides an objective comparison of the fluorescence quenching method for determining enantiomeric excess (ee) against other established techniques, namely chiral chromatography (HPLC, GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and detailed methodologies are provided to assist researchers in selecting the most suitable approach for their specific needs.
Introduction to Enantiomeric Composition Analysis
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles.[1] Regulatory agencies worldwide now require the stereochemical purity of chiral drugs to be rigorously established.[2] Consequently, accurate and reliable analytical methods for determining enantiomeric composition are paramount. While chiral chromatography is often considered the gold standard, fluorescence quenching presents a sensitive and often simpler alternative.[1][3]
Methodology Comparison
The choice of analytical technique for determining enantiomeric excess is dictated by factors such as the nature of the analyte, required sensitivity, sample throughput, and available instrumentation.[1]
Fluorescence Quenching Method
This method relies on the differential interaction of enantiomers with a chiral quencher, leading to a measurable difference in the fluorescence intensity of a fluorophore. The quenching process can be either dynamic (collisional) or static (formation of a non-fluorescent complex).[4][5] By observing the change in fluorescence intensity as a function of the enantiomeric composition of a sample, a calibration curve can be constructed to determine the enantiomeric excess of unknown samples.
Alternative Methods
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[6][7] It is a versatile and widely used method applicable to a broad range of compounds.[1]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile and thermally stable analytes, offering high resolution.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, enantiomers can exhibit distinct signals in the NMR spectrum, allowing for their quantification.[1]
Performance Comparison
The following table summarizes the key performance characteristics of the fluorescence quenching method and its alternatives for the determination of enantiomeric excess.
| Parameter | Fluorescence Quenching | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential quenching of fluorescence by enantiomers | Differential partitioning on a chiral stationary phase | Differential partitioning on a chiral stationary phase | Formation of diastereomeric complexes with distinct NMR signals |
| Accuracy | Good to Excellent | Excellent | Excellent | Good |
| Sensitivity | High to Very High | Moderate to High | High | Low |
| Limit of Detection | Typically nM to µM | Typically µg/mL to ng/mL | Typically pg to ng | Typically mg/mL |
| Dynamic Range | Narrow to Moderate | Wide | Wide | Moderate |
| Sample Throughput | High | Moderate | Moderate | High |
| Non-destructive | Yes | No (sample is consumed) | No (sample is consumed) | Yes |
| Instrumentation Cost | Low to Moderate | High | High | Very High |
| Method Development | Can be complex (requires suitable fluorophore/quencher) | Can be complex (requires screening of columns and mobile phases) | Requires optimization of temperature and pressure programs | Can be complex (requires suitable chiral auxiliary) |
Experimental Protocol: Fluorescence Quenching Method for Enantiomeric Excess Determination
This protocol provides a general framework for determining the enantiomeric excess of a chiral analyte using fluorescence quenching.
1. Materials and Reagents:
-
Fluorophore: A fluorescent molecule that can be quenched. The choice of fluorophore depends on the analyte and quencher.
-
Chiral Quencher: An enantiomerically pure compound that can quench the fluorescence of the fluorophore and interacts differently with the two enantiomers of the analyte.
-
Analyte: The chiral compound for which the enantiomeric composition is to be determined. A racemic mixture and the pure enantiomers (if available) are required for calibration.
-
Solvent: A solvent that dissolves all components and does not interfere with the fluorescence measurements.
-
Buffer (if required): To maintain a constant pH.
2. Instrumentation:
-
Fluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths.
-
UV-Vis Spectrophotometer for determining the absorption spectra of the fluorophore.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorophore at a known concentration.
-
Prepare a stock solution of the enantiomerically pure chiral quencher.
-
Prepare stock solutions of the racemic analyte and, if available, the pure enantiomers.
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Record the absorption spectrum of the fluorophore solution to determine the wavelength of maximum absorption (λ_abs_max). The excitation wavelength (λ_ex) should be set at or near this maximum.
-
Record the fluorescence emission spectrum of the fluorophore solution by exciting at λ_ex to determine the wavelength of maximum emission (λ_em_max).
-
-
Calibration Curve Construction:
-
Prepare a series of solutions with a constant concentration of the fluorophore and the chiral quencher.
-
To each of these solutions, add varying ratios of the two enantiomers of the analyte, covering a range of enantiomeric excess values from -100% to +100% (e.g., 100:0, 75:25, 50:50, 25:75, 0:100). The total concentration of the analyte should be kept constant.
-
Measure the fluorescence intensity of each solution at λ_em_max after excitation at λ_ex.
-
Plot the fluorescence intensity (or the ratio of quenched to unquenched fluorescence, I/I₀) against the enantiomeric excess. This plot serves as the calibration curve.
-
-
Analysis of Unknown Sample:
-
Prepare a solution of the unknown sample with the same concentration of fluorophore and chiral quencher used for the calibration curve.
-
Measure the fluorescence intensity of the unknown sample under the same conditions.
-
Determine the enantiomeric excess of the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
4. Data Analysis:
-
The relationship between fluorescence intensity and quencher concentration can often be described by the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.[4]
-
In the context of enantiomeric excess determination, the differential quenching by the two enantiomers will result in different Stern-Volmer constants, which forms the basis of the measurement.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the general workflow of the fluorescence quenching method and a comparison of the key attributes of the different analytical techniques.
Conclusion
The determination of enantiomeric composition is a critical aspect of modern drug development and quality control. While chiral chromatography remains a robust and reliable standard, the fluorescence quenching method offers a compelling alternative, particularly for high-throughput screening applications where sensitivity and speed are paramount.[3] The choice of the most appropriate technique requires a careful evaluation of the specific analytical requirements, including the chemical nature of the analyte, the desired level of accuracy and sensitivity, and practical considerations such as cost and sample throughput. This guide provides the necessary information to make an informed decision for the successful analysis of chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Amine Production: Chemical Synthesis vs. Enzymatic Resolution
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] These compounds are critical building blocks for a vast array of active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.[1][2][3] Consequently, the development of efficient, selective, and sustainable methods for producing single-enantiomer amines is of paramount importance.
This guide provides an objective comparison of two dominant strategies: asymmetric chemical synthesis and enzymatic resolution. We will delve into their core principles, present comparative performance data, and provide representative experimental protocols to assist researchers in selecting the optimal method for their specific synthetic challenges.
Core Principles
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis aims to create a single, desired enantiomer from a prochiral starting material. This is typically achieved by using a chiral catalyst or auxiliary that directs the reaction pathway to favor the formation of one stereoisomer over the other.[4] Common approaches include the transition metal-catalyzed asymmetric hydrogenation of imines, reductive amination, and allylic amination.[3][5] These methods are powerful tools for creating chiral centers with high efficiency and enantioselectivity.[5]
Advantages:
-
Can achieve theoretical yields of up to 100%.
-
High efficiency and enantioselectivity are often possible with low catalyst loadings.[1]
-
Broad substrate scope has been developed through extensive research into various catalysts and ligands.[5]
Disadvantages:
-
Often relies on expensive and toxic precious metal catalysts (e.g., rhodium, iridium, palladium).[1][6][7]
-
May require harsh reaction conditions, such as high pressures and temperatures, and strictly anhydrous or anaerobic environments.[1][7]
-
The synthesis of complex chiral ligands can be costly and time-consuming.[6]
Enzymatic Resolution
Enzymatic resolution is a biocatalytic method that separates enantiomers from a racemic mixture.[8] The process utilizes an enzyme, such as a lipase or transaminase, that exhibits high stereoselectivity, preferentially catalyzing a reaction on only one of the two enantiomers present.[8][9] This results in a mixture of the unreacted, enantiomerically enriched substrate and a new, derivatized product, which can then be separated. This process is known as kinetic resolution and is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[8][10]
To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines enzymatic resolution with an in-situ racemization of the unwanted enantiomer, theoretically enabling a quantitative conversion of the racemic starting material into a single enantiomeric product.[11][12]
Advantages:
-
Exceptional enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%.[13][14]
-
Operates under mild, environmentally friendly conditions (e.g., aqueous media, ambient temperature and pressure).[6][7][15]
-
High chemo-, regio-, and stereoselectivity reduces the formation of byproducts.[7]
Disadvantages:
-
Standard kinetic resolution has a 50% maximum theoretical yield for a single enantiomer.[1][10]
-
Native enzymes may have a limited substrate scope, although this is rapidly expanding through protein engineering.[7][15]
-
The enzyme's activity can be susceptible to inhibition by substrates or products.[1]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between the two methodologies.
Table 1: Performance Data for Chiral Amine Synthesis
| Method/Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chemical Synthesis | |||||
| Ir/(R)-SegPhos | Cyclic Iminium Salt | Chiral Tertiary Amine | Good to Excellent | up to 96% | [5] |
| Rh/ZhaoPhos | Dibenzoazepine Hydrochloride | Chiral Cyclic Amine | High | >99% | [5] |
| Ni/BenzP* | N-Aryl Imino Ester | Chiral α-Aryl Glycine | High | up to 98% | [5] |
| Enzymatic Method | |||||
| Transaminase (Engineered) | Prositagliptin Ketone | Sitagliptin | 92% (isolated) | >99.95% | [7] |
| Transaminase | 3,4-dimethoxyphenylacetone | (R)-3,4-dimethoxyamphetamine | 82% | >99% | [7] |
| Lipase from Aspergillus niger | (RS)-phenylethylamine | (R)-N-phenylethylacetamide | ~50% | >99% | [9] |
| Amine Dehydrogenase (Engineered) | Various Ketones | Chiral Amines | N/A | Excellent | [7][15] |
| ω-Transaminase | α-chiral primary amines | Ketone + Chiral Amine | 85% (deracemization) | 99.5% | [12] |
Table 2: General Comparison of Methodologies
| Parameter | Asymmetric Chemical Synthesis | Enzymatic Resolution |
| Theoretical Max Yield | Up to 100% | 50% (Kinetic Resolution); Up to 100% (Dynamic Kinetic Resolution)[1][10] |
| Enantioselectivity | Generally high, but can vary significantly with substrate/catalyst combination | Typically excellent (>99% ee)[13][14] |
| Reaction Conditions | Often harsh: high pressure/temperature, inert atmosphere, organic solvents[1][7] | Mild: ambient temperature/pressure, aqueous media[6][7][15] |
| Catalyst/Reagents | Chiral ligands and precious/toxic transition metals (Rh, Ir, Pd, Ni)[1][6][7] | Biodegradable enzymes (lipases, transaminases, etc.) |
| Environmental Impact | Higher E-Factor; generation of metal waste and use of organic solvents[7][13] | Lower E-Factor; considered a "green chemistry" approach[1][7] |
| Substrate Scope | Broad and well-established for many reaction classes | Historically limited but rapidly expanding via protein engineering[7][15] |
| Cost Factors | High cost of precious metal catalysts and complex chiral ligands[6][7] | Enzyme production costs can be significant but are decreasing; potential for reuse via immobilization[2][7][16] |
Mandatory Visualizations
The following diagrams illustrate the workflows and decision-making logic associated with choosing between chemical and enzymatic approaches.
Caption: Comparative workflows for producing chiral amines.
Caption: Decision tree for selecting a synthesis method.
Experimental Protocols
The following are representative protocols that illustrate the practical application of each method. They are generalized and may require optimization for specific substrates.
Protocol 1: Asymmetric Synthesis via Imine Reduction
This protocol is a generalized procedure for the asymmetric reduction of an imine using a chiral catalyst.
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting ketone or aldehyde (1.0 eq) and a primary amine (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂). Add a drying agent like molecular sieves. Stir the reaction at room temperature for 2-12 hours until imine formation is complete, which can be monitored by techniques like NMR or GC.[17]
-
Catalyst Preparation: In a separate Schlenk flask, dissolve the chiral ligand and the metal precursor (e.g., [Rh(COD)Cl]₂ or Ir(I) complex) in an anhydrous, degassed solvent. Stir to form the active catalyst complex.
-
Asymmetric Hydrogenation: Filter the imine solution to remove the drying agent and transfer it to a high-pressure reactor under an inert atmosphere. Add the prepared catalyst solution (typically 0.1-1 mol%).
-
Reaction: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂). Heat the reaction to the specified temperature (e.g., 40-80 °C) and stir vigorously for 12-48 hours.
-
Work-up and Analysis: After cooling and carefully venting the reactor, concentrate the reaction mixture in vacuo. Purify the resulting chiral amine using column chromatography or distillation. Determine the yield and enantiomeric excess using chiral HPLC or GC.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic primary amine.
-
Reaction Setup: To a flask, add the racemic amine (1.0 eq), a suitable organic solvent (e.g., n-heptane, MTBE), and an acyl donor (e.g., ethyl acetate, vinyl butyrate; typically 0.5-0.6 eq to target ~50% conversion).[9]
-
Enzyme Addition: Add the lipase enzyme (e.g., Novozym 435, Candida antarctica lipase B) to the mixture. The enzyme can be free or, preferably, immobilized on a solid support for easier recovery.[2]
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C).[9][18] Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to track the consumption of the starting amine and formation of the amide. The reaction should be stopped at or near 50% conversion to maximize the yield and enantiopurity of both components.
-
Work-up and Separation: Once 50% conversion is reached, filter off the immobilized enzyme (which can be washed and potentially reused). The filtrate contains the unreacted amine enantiomer and the newly formed amide of the other enantiomer.
-
Purification: Separate the unreacted amine from the amide. This is often achieved by an acid-base extraction. Acidify the mixture to protonate the remaining amine, making it water-soluble. Extract the neutral amide with an organic solvent. Then, basify the aqueous layer and extract the now-neutral amine with an organic solvent.
-
Analysis: After solvent removal, determine the yield of both the recovered amine and the amide. Analyze the enantiomeric excess of the recovered starting amine using chiral HPLC or GC.
Conclusion
The choice between asymmetric chemical synthesis and enzymatic resolution for producing chiral amines is a complex decision guided by project-specific needs. Asymmetric synthesis offers the potential for high-throughput and high-yield production from prochiral precursors, making it a powerful tool in discovery and large-scale manufacturing.[19] However, it often comes with challenges related to catalyst cost, toxicity, and stringent reaction conditions.[1][6]
Conversely, enzymatic resolution provides an exceptionally selective and environmentally benign alternative that operates under mild conditions.[13][15] While traditional kinetic resolution is limited by a 50% theoretical yield, the advent of dynamic kinetic resolution and the continuous expansion of the enzyme toolbox through protein engineering are making biocatalysis an increasingly competitive and attractive strategy.[7][11] For many applications, particularly in the pharmaceutical industry where sustainability and purity are paramount, chemoenzymatic and purely biocatalytic routes represent the future of chiral amine synthesis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 19. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Resolution of NSAIDs Using (1R)-1-Phenylethanamine
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical challenge in the pharmaceutical industry. For non-steroidal anti-inflammatory drugs (NSAIDs), many of which are chiral, the desired therapeutic activity often resides in a single enantiomer, while the other may be inactive or contribute to adverse effects. This guide provides a comprehensive evaluation of (1R)-1-phenylethanamine as a chiral resolving agent for common NSAIDs—ibuprofen, naproxen, and ketoprofen. Its performance is compared with other established resolving agents, supported by experimental data and detailed protocols to assist researchers in selecting and optimizing their chiral resolution strategies.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers. The process relies on the reaction of a racemic mixture of an acidic or basic compound with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer can be recovered from the purified diastereomeric salt by acidification or basification.
This compound is a popular choice as a resolving agent due to its commercial availability in high enantiomeric purity, relatively low cost, and its ability to form stable, crystalline salts with carboxylic acids like NSAIDs.
Performance of this compound in NSAID Resolution: A Comparative Analysis
The effectiveness of a chiral resolving agent is primarily assessed by the yield and the enantiomeric excess (ee) or diastereomeric excess (de) of the resolved product. The following tables summarize the performance of this compound and other resolving agents in the resolution of ibuprofen, naproxen, and ketoprofen.
Table 1: Resolution of Ibuprofen
| Resolving Agent | Solvent System | Yield | Diastereomeric/Enantiomeric Excess (%de/%ee) | Reference |
| (1R)-1-Phenylethylamine | Supercritical CO₂ | Influenced by benzylamine addition | Not explicitly stated | [1] |
| (S)-(-)-α-Methylbenzylamine | Water/KOH | High | High %de and %ee reported | [2] |
| L-lysine | Not specified | Not specified | Not specified | [3] |
| N-methyl-D-glucamine | Not specified | Not specified | Not specified | [3] |
Table 2: Resolution of Naproxen
| Resolving Agent | Solvent System | Yield | Enantiomeric Excess (%ee) | Reference |
| (1R)-1-Phenylethylamine | Not explicitly stated | Not explicitly stated | Not explicitly stated | - |
| N-Octyl-D-glucamine | Toluene/Water/Triethylamine | 78.8% | 94.8% | [4] |
| Cinchonidine | Not specified | >95% (after process refinement) | 99% | [5][6] |
| N-Alkyl-D-glucamines | Not specified | High | High | [5][6] |
Table 3: Resolution of Ketoprofen
| Resolving Agent | Solvent System | Yield | Enantiomeric Purity/Excess (%ee) | Reference |
| (1R)-1-Phenylethylamine | Not specified | Not specified | Mentioned as a resolving agent | [2] |
| Cinchonidine | Ethyl acetate/Methanol | 31% (after one recrystallization) | 97% | [7] |
| Candida rugosa lipase (enzymatic) | Cyclohexane | 47% conversion | 99% |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the resolution of NSAIDs using this compound, which can be optimized for specific applications.
General Experimental Workflow for Chiral Resolution
References
- 1. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (1R)-1-phenylethanamine: A Step-by-Step Guide for Laboratory Professionals
(1R)-1-phenylethanamine , a chiral amine frequently used in pharmaceutical synthesis, requires careful handling and disposal due to its hazardous properties.[1][2][3] Adherence to proper safety and disposal protocols is essential to minimize environmental impact and ensure the safety of laboratory personnel.[4] This guide provides detailed procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood.[5][6] Always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[4]
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[4] A face shield may be necessary for splash hazards.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[4]
-
Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is through an approved hazardous waste disposal plant.[5] Do not discharge the chemical into sewers or waterways, as it is harmful to aquatic life.[6]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and appropriate hazard symbols (e.g., corrosive, toxic, flammable).
-
Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[4] It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5][6]
Step 2: Waste Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[6][7][8]
-
Ensure the storage area is away from heat, sparks, open flames, and direct sunlight.[5][6]
-
The container should be kept tightly closed to prevent the release of fumes.[4][5]
Step 3: Spill Management In case of a spill, act immediately to contain and clean the area:
-
Evacuate non-essential personnel and ensure adequate ventilation.
-
Remove all sources of ignition.[5]
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7][8] Do not use combustible materials like sawdust.[6]
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Clean the affected area thoroughly.
Step 4: Arranging for Final Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal of the this compound waste.[4]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[5]
Chemical and Hazard Data Summary
The following table summarizes key quantitative data and hazard information for this compound, compiled from safety data sheets.
| Property | Value |
| Chemical Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Flash Point | 70 - 85 °C (Combustible liquid) |
| GHS Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H311/H312 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H402/H412 (Harmful to aquatic life with long lasting effects) |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO₂)[5][6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[5] Do not release into the environment. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling (1R)-1-phenylethanamine
Essential Safety and Handling Guide for (1R)-1-Phenylethanamine
This compound is a combustible, corrosive, and harmful chemical that requires strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn when there is a splash hazard.[1] | Protects against severe eye irritation and chemical burns. |
| Hand Protection | Impervious gloves, such as nitrile or butyl rubber.[1][2] | Prevents skin contact, which can cause burns and is harmful.[3] On-site testing is recommended to determine safe usage times as breakthrough times can vary.[4] |
| Skin and Body Protection | Chemical-resistant lab coat or apron.[5] In situations with a high risk of exposure, impervious protective clothing and boots are necessary.[1] | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required.[6][7] If exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge (Type A, Brown) is necessary.[5][6] | Protects against inhalation of harmful vapors and mists. |
Handling and Storage Procedures
Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the chemical's stability.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][8] Confirm that the work area, typically a chemical fume hood, is clean and operational.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Chemical Dispensing: Grounding and bonding should be used to prevent static discharge when transferring the chemical.[5] Handle the substance in a closed system whenever possible.[5]
-
During Operation: Avoid direct contact with skin, eyes, and clothing.[3][7] Do not breathe in vapors or mists.[3][6] Keep the container tightly closed when not in use.
-
Post-Operation: Wash hands and any exposed skin thoroughly after handling.[7] Decontaminate the work area.
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[7][9] It should be stored away from heat, sparks, and open flames.[5][7] This substance is incompatible with and should be stored separately from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[5][6]
Emergency and Disposal Protocols
Immediate and appropriate response to spills and proper disposal are crucial for safety and environmental protection.
Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[3][8]
-
Collection: Place the absorbed material into a suitable, labeled container for chemical waste.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Dispose of this compound and its container at an approved waste disposal facility.[3] Do not allow the chemical to enter drains or surface water.[5] All disposal activities must be in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. (R)-(+)-1-Phenylethylamine(3886-69-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
